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3-[(Isopropoxycarbonyl)amino]phenylboronic acid Documentation Hub

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  • Product: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid
  • CAS: 1638329-69-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stability of Isopropoxycarbonyl-Protected Aminophenylboronic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract Aminophenylboronic acids are pivotal building blocks in modern synthetic chemistry, particularly for constructing biaryl structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids are pivotal building blocks in modern synthetic chemistry, particularly for constructing biaryl structures common in active pharmaceutical ingredients (APIs) via Suzuki-Miyaura cross-coupling reactions. Protecting the amino group is often essential for synthetic success, with the isopropoxycarbonyl (i-Pr-carbamate) group being one of many choices. However, the inherent instability of the boronic acid moiety itself presents significant challenges in process development, storage, and analytical characterization. This guide provides a comprehensive technical overview of the stability of isopropoxycarbonyl-protected aminophenylboronic acids, elucidating common degradation pathways, providing robust experimental protocols for stability assessment, and outlining practical mitigation strategies.

The Dichotomy of the Boronic Acid: Synthetic Workhorse, Stability Challenge

The utility of a boronic acid is intrinsically linked to its reactivity, which is also the source of its instability. The boron atom possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to various transformations beyond the desired catalytic cycle. For an isopropoxycarbonyl-protected aminophenylboronic acid, the key stability concerns are not related to the carbamate protecting group, which is generally stable under neutral conditions, but rather to the boronic acid functional group.[1]

The primary degradation pathways include:

  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, a common pathway that leads to the formation of the corresponding phenol.[2][3] This process can be initiated by atmospheric oxygen and is often accelerated by trace metal impurities and light exposure. The peptide boronic acid derivative, Bortezomib, for instance, has shown that its primary degradation pathway is oxidative in nature.[4]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. It can be catalyzed by acid, base, or certain metal ions and is often exacerbated by the presence of water.

  • Trimerization (Dehydration): In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[5] While this process is often reversible in the presence of water, the formation of boroxines complicates accurate weighing and stoichiometry calculations and can impact solubility and reaction kinetics. The difficulty in obtaining accurate melting points for boronic acids is often attributed to this dehydration process.[6]

The isopropoxycarbonyl group, being moderately electron-withdrawing, can subtly influence the electronic properties of the phenyl ring, but it does not fundamentally alter these primary degradation liabilities of the boronic acid moiety.

A Framework for Stability Assessment: Proactive Characterization

To ensure process robustness and reproducibility, a thorough understanding of a reagent's stability profile is paramount. Forced degradation (or stress testing) is an indispensable tool for rapidly identifying potential degradation pathways and the intrinsic stability of a molecule.[7][8]

Experimental Protocol: Forced Degradation of 3-(Isopropoxycarbonylamino)phenylboronic Acid

Objective: To systematically evaluate the stability of the title compound under various stress conditions, identify major degradants, and establish a stability-indicating analytical method.

Core Principle: The protocol is designed to achieve a target degradation of 5-20%.[8][9] Over-stressing can lead to secondary degradants not relevant to shelf-life stability, while under-stressing may not reveal key liabilities.[8]

Materials:

  • 3-(Isopropoxycarbonylamino)phenylboronic acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v) solution

  • Calibrated HPLC-UV system with a C18 column (low silanol activity columns like Waters XTerra MS C18 are recommended to minimize on-column hydrolysis).[10]

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid in ACN at 1.0 mg/mL. Causality: Using an aprotic solvent like ACN for the stock solution prevents premature hydrolysis before the stressor is applied.[11][12]

  • Stress Condition Application (perform in parallel):

    • Control: Dilute 1 mL of stock solution with 1 mL of ACN:Water (1:1).

    • Acid Hydrolysis: Dilute 1 mL of stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at 60°C, repeat with 1.0 M HCl.

    • Base Hydrolysis: Dilute 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Rationale: Base-catalyzed degradation is often faster than acid-catalyzed for these compounds.

    • Oxidation: Dilute 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal (Solid State): Store 10-20 mg of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve in ACN to 0.5 mg/mL.

    • Photolytic (Solid State): Expose 10-20 mg of the solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). After exposure, dissolve in ACN to 0.5 mg/mL.

  • Sample Quenching & Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent on-column damage and ensure reproducible chromatography. Dilute all samples to a final concentration of ~0.5 mg/mL with ACN:Water (1:1).

  • HPLC Analysis: Analyze all stressed samples alongside the control solution. A mass spectrometer (LC-MS) is highly recommended for initial peak identification.

Data Presentation: Expected Outcomes of Forced Degradation
Stress ConditionPrimary Degradation PathwayMajor Degradant(s) ExpectedTypical % Degradation
0.1 M HCl, 60°CProtodeboronation3-(Isopropoxycarbonylamino)benzene5-15%
0.1 M NaOH, RTOxidation / Hydrolysis3-(Isopropoxycarbonylamino)phenol10-25%
3% H₂O₂, RTOxidation3-(Isopropoxycarbonylamino)phenol>30%
Thermal (80°C)Trimerization / OxidationBoroxine, Phenol5-10%
Photolytic (ICH Q1B)OxidationPhenol, other radical-mediated productsVariable

Degradation Pathways and Mitigation Strategies

A clear understanding of how and why a molecule degrades is essential for developing effective control strategies. The interplay between environmental factors and the inherent chemical liabilities of the boronic acid dictates its stability.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid in aqueous media

Application Note: Reaction Conditions for 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid in Aqueous Media Executive Summary & Compound Profile 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 1638329-69-7) is a bif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid in Aqueous Media

Executive Summary & Compound Profile

3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 1638329-69-7) is a bifunctional building block featuring a boronic acid moiety capable of Suzuki-Miyaura cross-coupling and reversible diol binding, alongside an amine protected by an isopropoxycarbonyl (isopropyl carbamate) group.

Unlike the acid-labile tert-butoxycarbonyl (Boc) group, the isopropoxycarbonyl moiety offers enhanced stability against spontaneous hydrolysis in acidic media, making this compound a robust intermediate for synthesizing biaryl scaffolds in drug discovery. However, the lipophilic nature of the isopropyl carbamate, combined with the hydrogen-bonding network of the boronic acid, creates specific solubility challenges in aqueous media.

This guide provides optimized protocols for utilizing this compound in aqueous environments, focusing on solubilization strategies and "Green Chemistry" cross-coupling methodologies.

Physicochemical Profile
PropertyCharacteristicImplication for Aqueous Protocols
Functional Group Aryl Boronic Acid (

)
Equilibrium between neutral trigonal form and anionic tetrahedral boronate (pKa ~8.5–9.0).
Protecting Group Isopropyl Carbamate (

)
Hydrophobic; stable to mild acid/base; requires organic cosolvents or surfactants for aqueous homogeneity.
Solubility Low in pure water (< 0.5 mg/mL est.)Critical: Reactions require polar aprotic cosolvents (DMF, Dioxane) or amphiphilic surfactants.
Stability Susceptible to ProtodeboronationAvoid strong bases (pH > 12) at high temperatures.

Strategic Solubility in Aqueous Media

The primary failure mode for this compound in water is heterogeneity . The hydrophobic isopropyl tail prevents the boronic acid from fully dissolving, leading to slow kinetics or stalled reactions.

Recommended Solvent Systems:

  • Cosolvent System (Standard): 1,4-Dioxane/Water (4:1 v/v) or Ethanol/Water (3:1 v/v).

    • Mechanism:[1][2][3][4] The organic fraction disrupts the crystal lattice of the carbamate, while water dissolves the inorganic base.

  • Micellar System (Green/High-Efficiency): 2% TPGS-750-M in Water.

    • Mechanism:[1][2][3][4] The lipophilic substrate migrates into the hydrophobic core of the micelle, where the palladium catalyst resides, creating a high local concentration zone.

Protocol A: Suzuki-Miyaura Cross-Coupling in Aqueous Micelles

This protocol utilizes surfactant-mediated chemistry to perform the coupling in water at mild temperatures, minimizing protodeboronation and eliminating the need for toxic dipolar aprotic solvents like DMF.

Reagents:

  • Substrate: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (1.0 equiv).

  • Coupling Partner: Aryl bromide or iodide (1.0 equiv).

  • Catalyst:

    
     or 
    
    
    
    (1–3 mol%).
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (3.0 equiv).
  • Medium: 2 wt% TPGS-750-M in degassed water.

Step-by-Step Workflow:

  • Preparation of Surfactant Solution:

    • Dissolve TPGS-750-M in degassed HPLC-grade water to varying concentration (2 wt%). Stir until a clear, homogeneous solution forms.

  • Reaction Assembly:

    • In a reaction vial, charge the aryl halide (1.0 mmol) and 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (1.2 mmol).

    • Add the Pd catalyst (0.02 mmol).

    • Critical Step: Add the 2% TPGS-750-M solution (2.0 mL). Stir vigorously (1000 rpm) to emulsify.

  • Base Addition:

    • Add Triethylamine (3.0 mmol) via syringe.

  • Reaction:

    • Stir at 45–50 °C for 4–12 hours. Monitor by HPLC/TLC.

    • Note: The mild temperature preserves the carbamate and prevents deboronation.

  • Workup:

    • Dilute with EtOAc (2 mL) and gently agitate. The emulsion will break.

    • Separate the organic layer. The aqueous surfactant layer can often be recycled.

Data Output: Comparison of Solvent Systems

Solvent SystemTemp (°C)Time (h)Yield (%)Comments
Water (Pure) 10024<10Substrate remains solid; minimal conversion.
Dioxane/Water (4:1) 80685-92Standard homogeneous conditions; requires removal of high-boiling solvent.
2% TPGS-750-M/Water 45890-95Optimal. Mildest conditions; simple extraction; Green chemistry compliant.

Protocol B: Boronic Acid-Diol Complexation (Sensing Applications)

In aqueous buffers, this compound can bind 1,2-diols (e.g., sugars, catechol), enabling its use as a sensor. The isopropoxycarbonyl group acts as a hydrophobic anchor or a fluorophore modulator (if conjugated).

Buffer Requirements:

  • pH: Must be adjusted to near the pKa of the boronic acid (~8.5).

  • Recommended Buffer: 50 mM Phosphate or Carbonate buffer, pH 8.5 – 9.0.

Workflow:

  • Prepare a 10 mM stock solution of the boronic acid in DMSO.

  • Dilute to 100 µM in pH 9.0 Carbonate Buffer.

  • Add the target diol (e.g., Alizarin Red S for colorimetric displacement or a sugar).

  • Measure spectral shift immediately.

Mechanistic & Operational Visualization

The following diagrams illustrate the micellar catalytic cycle and the experimental decision tree.

G Start Start: 3-[(Isopropoxycarbonyl)amino] phenylboronic acid Solubility_Check Solubility Check: Is pure water required? Start->Solubility_Check Route_Green Route A: Micellar Catalysis (2% TPGS-750-M) Solubility_Check->Route_Green Yes (Green Chem) Route_Std Route B: Organic Cosolvent (Dioxane/Water 4:1) Solubility_Check->Route_Std No (Standard Lab) Micelle_Mech Mechanism: Substrate enters hydrophobic micelle core High local [Pd] and [Substrate] Route_Green->Micelle_Mech Cosolvent_Mech Mechanism: Homogeneous solution Requires higher Temp (80°C) Route_Std->Cosolvent_Mech Reaction Suzuki-Miyaura Coupling (Pd-Cat, Base) Micelle_Mech->Reaction 45°C Cosolvent_Mech->Reaction 80°C Product Biaryl Product (Carbamate Intact) Reaction->Product

Figure 1: Decision matrix for solvent selection based on thermal sensitivity and green chemistry requirements.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X OxAdd->PdII_X TransMet Transmetalation (Boronate + Base) PdII_X->TransMet PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 BoronicInput Boronic Acid Substrate BoronicInput->TransMet Activation Base Base (OH-) Base->BoronicInput Forms Boronate

Figure 2: The catalytic cycle emphasizing the role of the base in activating the boronic acid for transmetalation.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation: The C-B bond cleaves before coupling, replacing

with

.
Lower temperature to <60°C. Switch from Carbonate bases (

) to Phosphate (

) or Fluoride (

).
Precipitation Solubility Limit: The isopropyl carbamate is too hydrophobic for the chosen water ratio.Increase organic cosolvent ratio (e.g., go from 4:1 to 9:1 Dioxane:Water) or switch to TPGS-750-M surfactant.
Carbamate Loss Hydrolysis: pH > 12 or strong acid exposure.Maintain pH between 8–11. Avoid refluxing in strong aqueous NaOH.
Homocoupling Oxidation: Presence of

causing dimerization of the boronic acid.
Degas all aqueous solvents with Argon/Nitrogen sparging for 15 mins prior to catalyst addition.

References

  • Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Aqueous Micellar Catalysis (Green Chemistry): Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16.

  • Boronic Acid Stability & Solubility: Hall, D. G. (Ed.).[5] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5]

  • Compound Data (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 92269, 3-Aminophenylboronic acid (Parent Structure).

Sources

Application

Using 3-[(Isopropoxycarbonyl)amino]phenylboronic acid as a protease inhibitor precursor

Application Note: 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid as a Serine Protease Inhibitor Precursor Abstract This technical guide details the utility of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 163832...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid as a Serine Protease Inhibitor Precursor

Abstract

This technical guide details the utility of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 1638329-69-7) as a transition-state analog precursor in the development of serine protease inhibitors. Unlike peptide aldehydes, boronic acids form reversible, covalent tetrahedral adducts with the active site serine, offering high potency with improved hydrolytic stability. This document provides a comprehensive workflow for utilizing this specific scaffold in Fragment-Based Drug Discovery (FBDD), including protocols for palladium-catalyzed functionalization (Suzuki-Miyaura coupling) and kinetic evaluation (


 determination) against model serine proteases.

Introduction: The Boronic Acid "Warhead"

Mechanism of Action

Serine proteases hydrolyze peptide bonds via a high-energy tetrahedral transition state. Boronic acids act as "transition state analogs" because the boron atom is electron-deficient (Lewis acid). Upon binding to the enzyme active site, the catalytic Serine-195 hydroxyl group attacks the boron atom, converting it from a trigonal planar (


) form to a tetrahedral (

) anionic boronate complex.

This interaction mimics the metastable intermediate of natural peptide hydrolysis but is thermodynamically stable, resulting in potent, reversible inhibition.

Structural Advantages of the Precursor

The specific molecule, 3-[(Isopropoxycarbonyl)amino]phenylboronic acid , offers two distinct strategic advantages for medicinal chemistry:

  • The Meta-Amino Handle: The 3-position substitution allows the inhibitor to extend into the S1' or S2 pockets of the enzyme without sterically clashing with the catalytic triad.

  • The Isopropoxycarbonyl Group: This carbamate moiety provides initial lipophilic contacts and hydrogen-bonding potential. Crucially, it is stable under standard Suzuki coupling conditions, allowing the phenylboronic acid to serve as a robust building block for library generation.

Chemical Application: Library Synthesis via Suzuki-Miyaura Coupling

Objective: To utilize the boronic acid moiety as a nucleophile to attach the "warhead" fragment to diverse aryl halides, thereby exploring the S1/S2 specificity pockets of the target protease.

Note on Boroxine Equilibrium: Boronic acids exist in equilibrium with their cyclic anhydride trimer (boroxine). This does not affect the reaction stoichiometry significantly but can alter solubility. Ensure the starting material is finely powdered and fully dissolved.

Protocol 1: Aqueous-Organic Cross-Coupling

Targeting high-throughput synthesis of biaryl protease inhibitors.

Materials:

  • Precursor: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (1.2 equiv).

  • Electrophile: Diverse Aryl Bromides (1.0 equiv) (e.g., substituted pyridines, indoles to probe enzyme sub-sites).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Procedure:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Assembly: In a microwave vial or sealed tube, combine the Aryl Bromide (0.5 mmol), Boronic Acid Precursor (0.6 mmol), and Base (1.5 mmol).

  • Catalyst Addition: Add the Pd catalyst (0.015 mmol) last. Seal the vessel immediately.

  • Reaction: Heat to 80°C for 4–6 hours . (Microwave condition: 100°C for 30 mins).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

    • Note: Boronic acid derivatives can streak on silica. If the product retains the boronic acid (unlikely in this coupling mode, but relevant if coupling onto the carbamate side), add 1% Acetic Acid to the eluent.

Biochemical Evaluation: Determination of Inhibition Constant ( )

Objective: To quantify the potency of the synthesized inhibitor against a model serine protease (e.g.,


-Chymotrypsin or Thrombin) using a chromogenic substrate.
Experimental Design Principles

Since boronic acids are competitive inhibitors, the apparent


 (

) will increase with inhibitor concentration, while

remains constant.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
     (Calcium stabilizes many serine proteases).
    
  • Enzyme:

    
    -Chymotrypsin (Stock: 100 nM in 1 mM HCl).
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Inhibitor: Stock solution in DMSO (Ensure final DMSO < 5% in assay).

Protocol 2: Kinetic Assay (96-well format)
  • Preparation:

    • Prepare a serial dilution of the Inhibitor (0, 10 nM, 50 nM, 100 nM, 500 nM, 1

      
      M, 10 
      
      
      
      M).
    • Prepare Substrate solutions at 5 concentrations ranging from

      
       to 
      
      
      
      .
  • Incubation (Pre-Equilibrium):

    • Add 80

      
      L of Buffer to wells.
      
    • Add 10

      
      L of Inhibitor (various concentrations).
      
    • Add 10

      
      L of Enzyme.[1]
      
    • Crucial Step: Incubate for 15 minutes at 25°C. Boronic acids can exhibit slow-binding kinetics ; this pre-incubation ensures equilibrium is reached before the reaction starts.

  • Reaction Initiation:

    • Add 100

      
      L of Substrate to initiate the reaction.
      
  • Monitoring:

    • Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate initial velocities (

      
      ) from the linear portion of the progress curves.
      
    • Primary Plot: Plot

      
       vs 
      
      
      
      (Lineweaver-Burk) to confirm competitive inhibition (lines should intersect at the Y-axis).
    • Secondary Plot (Dixon Plot): Plot

      
       vs 
      
      
      
      at each substrate concentration. The intersection point of these lines gives
      
      
      .
    • Non-Linear Regression (Preferred): Fit data to the Competitive Inhibition model:

      
      
      

Visualization of Workflows & Mechanisms

Figure 1: Mechanism of Serine Protease Inhibition

Caption: The nucleophilic attack of the catalytic Serine-195 on the Boronic Acid warhead forms a stable, reversible tetrahedral adduct mimicking the transition state.

Mechanism Enzyme Serine Protease (Ser-195-OH) Complex Tetrahedral Boronate Adduct Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid (Trigonal Planar) Inhibitor->Complex Binding TS Transition State Mimicry Complex->TS Stabilization

Figure 2: FBDD Workflow using the Precursor

Caption: Workflow for evolving the 3-[(Isopropoxycarbonyl)amino]phenylboronic acid fragment into a high-potency lead compound.

Workflow Start Precursor: 3-[(Isopropoxycarbonyl)amino] phenylboronic acid Step1 Chemical Synthesis (Suzuki Coupling with Aryl Halides) Start->Step1 Step2 Library Generation (Biaryl Boronic Acids) Step1->Step2 Step3 Enzymatic Assay (Chromogenic Substrate) Step2->Step3 Decision Ki < 100 nM? Step3->Decision Lead Lead Candidate (Structural Biology/X-ray) Decision->Lead Yes Iterate SAR Optimization (Modify Carbamate) Decision->Iterate No Iterate->Step1 Re-design

Troubleshooting & Critical Considerations

IssueCauseSolution
Non-Linear Kinetics Slow-binding inhibitionPre-incubate Enzyme and Inhibitor for 30–60 mins before adding substrate. Use Morrison equation for tight-binding inhibitors (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Precipitation Boroxine formation or low solubilityDissolve stock in 100% DMSO. Ensure final assay DMSO < 5%. Avoid phosphate buffers if boronate-phosphate complexation is suspected (use Tris or HEPES).
Oxidation Boronic acids are sensitive to ROSUse fresh buffers. Add 1 mM EDTA to sequester trace metals that catalyze oxidation.
pH Sensitivity Boron geometry changeBoronic acids bind best at higher pH (closer to pKa ~8-9). Ensure assay pH is > 7.5 to favor the tetrahedral transition state mimicry.

References

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114.

  • Smoum, R., Rubinstein, A., & Srebnik, M. (2012). Boron Containing Compounds as Protease Inhibitors.[1][2][3][4][5][6] Chemical Reviews, 112(7), 4156–4220.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

Sources

Method

Application Note: Functionalization of Biaryl Scaffolds with 3-[(Isopropoxycarbonyl)amino]phenylboronic acid

Abstract & Strategic Rationale Biaryl scaffolds represent a "privileged structure" in medicinal chemistry, appearing in nearly 25% of all small-molecule drugs. The functionalization of these scaffolds at the meta-positio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Biaryl scaffolds represent a "privileged structure" in medicinal chemistry, appearing in nearly 25% of all small-molecule drugs. The functionalization of these scaffolds at the meta-position relative to the biaryl axis is a critical strategy for accessing novel chemical space, improving solubility, and vectoring hydrogen-bond donors/acceptors into specific protein binding pockets.

This guide details the application of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (Reagent 1 ) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike the free amine analogue, the isopropoxycarbonyl (carbamate) moiety serves three distinct roles:

  • Protecting Group: Prevents oxidation and catalyst poisoning associated with free anilines during coupling.

  • Physicochemical Modulator: Increases lipophilicity (

    
    ) and organic solubility compared to the zwitterionic free amino acid.
    
  • Bioisostere: Acts as a stable urea/amide mimic in final drug candidates without requiring post-coupling derivatization.

Chemical Biology & Mechanism[1]

The primary workflow involves the coupling of Reagent 1 with an aryl halide (Ar-X) to form a functionalized biaryl product. The reaction proceeds via the catalytic cycle depicted below.

Catalytic Cycle (Suzuki-Miyaura)[2][3][4]

The mechanism relies on the activation of the boronic acid by a base (hydroxo-palladium pathway), facilitating transmetallation.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ligand Exchange) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Boronate Entry) BaseStep->TransMet + Reagent 1 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Product Biaryl Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Boron Reagent 1 (Boronic Acid) Boron->BaseStep

Figure 1: The catalytic cycle highlighting the entry point of the boronic acid derivative during transmetallation.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Boronic Acid: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (1.2 – 1.5 equiv).

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv).[1] (Chlorides require specialized ligands like XPhos).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 – 3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 equiv), Boronic Acid 1 (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvation: Add 1,4-Dioxane and Water (4:1 v/v) to achieve a concentration of 0.1 M relative to the halide.

    • Note: The presence of water is mandatory to convert the boronic acid to the reactive boronate species (See Mechanism).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add

    
     (5 mol%) quickly. Cap the vial immediately.
    
    • Why dppf? The large bite angle of the dppf ligand facilitates the reductive elimination step, crucial for bulky biaryls.

  • Reaction: Heat the block to 80–90 °C. Stir vigorously for 4–12 hours.

    • Monitoring: Check via LCMS. Look for the disappearance of the halide peak. The boronic acid may show low ionization; focus on product formation.

  • Workup: See workflow diagram below.

Workup & Purification Workflow

Workup Rxn Reaction Mixture (Crude) Quench Dilute w/ EtOAc Wash w/ Water Rxn->Quench Phase Phase Separation Quench->Phase Org Organic Layer (Product) Phase->Org Aq Aqueous Layer (Salts/Boron waste) Phase->Aq Dry Dry (MgSO4) & Concentrate Org->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Figure 2: Standard workup procedure to remove inorganic salts and boronic acid byproducts.

Optimization & Troubleshooting

If the standard protocol yields <50% conversion, consult the optimization matrix below. The stability of the carbamate group allows for moderate base strength, but strong nucleophiles (e.g., NaOMe) should be avoided to prevent hydrolysis.

Optimization Matrix
ParameterStandard ConditionAlternative A (Steric Bulk)Alternative B (Base Sensitive)
Catalyst


or XPhos Pd G3

Base

(Weak)

(Stronger)

(Anhydrous/Mild)
Solvent Dioxane/WaterToluene/WaterDMF or DMSO (Anhydrous)
Temp 90 °C110 °C60 °C
QC & Validation Criteria

To validate the integrity of the product, ensure the following spectral features are present:

  • 1H NMR (DMSO-d6):

    • Carbamate NH: Singlet, typically

      
       9.5 – 9.8 ppm.
      
    • Isopropyl CH: Septet,

      
       4.8 – 5.0 ppm.
      
    • Isopropyl CH3: Doublet (6H),

      
       1.2 – 1.3 ppm.
      
  • LCMS:

    • Observe

      
       consistent with the biaryl mass.
      
    • Absence of Boron isotope pattern (B10/B11 ratio ~1:4).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Carbamate stability). [Link]

Sources

Application

Diol binding affinity assays for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid

Application Note & Protocols Topic: Diol Binding Affinity Assays for 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Diol Affi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Diol Binding Affinity Assays for 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Diol Affinity of 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of molecular recognition, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is central to their application in glucose sensing, drug delivery, affinity chromatography, and as pharmacophores in drug design.[1][2] The compound 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (3-ICP-PBA) is one such derivative, where the substituent on the phenyl ring can modulate its electronic properties, and consequently, its Lewis acidity and diol binding affinity.

A quantitative understanding of the binding affinity between 3-ICP-PBA and various diols is paramount for the rational design of new sensors, delivery systems, or therapeutic agents. The binding constant (Ka) or dissociation constant (Kd) provides a numerical value for the strength of this interaction, enabling researchers to compare different diols, optimize binding conditions, and predict in vivo behavior.

This guide, developed from a Senior Application Scientist's perspective, provides a comprehensive framework for the robust determination of diol binding affinities for 3-ICP-PBA. We will move beyond simple procedural lists to explain the underlying principles, ensuring that the described protocols are not just followed, but understood. This document offers detailed, self-validating methodologies, focusing on the widely adopted Alizarin Red S (ARS) competitive fluorescence assay and the "gold standard" direct binding measurement technique, Isothermal Titration Calorimetry (ITC).

The Chemistry of Interaction: Boronic Acid-Diol Reversible Covalent Bonding

The fundamental interaction between a boronic acid and a diol is a reversible condensation reaction that forms a cyclic boronate ester. This equilibrium is highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure of the diol.

Boronic acids exist in equilibrium between a neutral, trigonal planar form (sp2 hybridized boron) and an anionic, tetrahedral boronate form (sp3 hybridized boron) upon reaction with a Lewis base like a hydroxide ion.[3][4] The trigonal form is a Lewis acid, capable of accepting a lone pair of electrons from a diol's hydroxyl group. However, it is the tetrahedral boronate that is generally more reactive towards diols.[3][5] The overall binding process can be depicted as a two-step mechanism: an initial interaction followed by the formation of the cyclic ester.[5]

The key equilibria are influenced by several factors:

  • pH and pKa: The binding affinity is maximized when the solution pH is near the pKa of the boronic acid. At this pH, there is a significant population of both the trigonal boronic acid and the more reactive tetrahedral boronate, facilitating the reaction with the diol.[2][6]

  • Diol Structure: The stereochemistry and flexibility of the diol are critical. Diols with a cis-conformation on a five-membered ring (like the furanose form of fructose) or flexible acyclic diols (like sorbitol) tend to have higher binding affinities than those with a more rigid trans-conformation (like glucose).[6][7][8]

Boronic_Acid_Diol_Equilibrium cluster_0 Boronic Acid Equilibrium cluster_1 Boronate Ester Formation Trigonal_BA R-B(OH)₂ (Trigonal) Tetrahedral_Boronate R-B(OH)₃⁻ (Tetrahedral) Trigonal_BA->Tetrahedral_Boronate + OH⁻ - H₂O Diol Diol (e.g., Fructose) Boronate_Ester Cyclic Boronate Ester Tetrahedral_Boronate->Boronate_Ester + Diol - 2H₂O

Caption: Boronic acid equilibria and boronate ester formation.

Pre-Assay Qualification: pKa Determination of 3-ICP-PBA

Before proceeding to binding assays, it is crucial to determine the pKa of 3-ICP-PBA. This value dictates the optimal pH range for your binding studies. A common and reliable method is UV-Vis spectrophotometric titration.[4][9][10] The underlying principle is that the UV absorbance spectrum of the phenylboronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral form upon titration with a base.

Protocol: Spectrophotometric pKa Determination
  • Reagent Preparation:

    • Prepare a stock solution of 3-ICP-PBA (e.g., 2.5 mM in a suitable organic solvent like acetonitrile to ensure solubility).[4]

    • Prepare a series of buffers covering a wide pH range (e.g., pH 3.6 to 13.5). A combination of citrate-phosphate, borate, and phosphate-based buffers can be used to span this range.[4]

    • Ensure all buffers have a constant ionic strength (e.g., adjusted to 0.1 M with KCl).

  • Experimental Setup:

    • Use a UV-transparent 96-well plate or individual quartz cuvettes.

    • In each well/cuvette, add a fixed volume of the 3-ICP-PBA stock solution and a fixed volume of buffer, ensuring the final concentration of the organic solvent is consistent across all samples (e.g., 25% acetonitrile).[4]

    • Include a blank for each buffer containing the solvent but no boronic acid.

  • Measurement:

    • Measure the UV-Vis absorbance spectrum for each sample across a relevant wavelength range (e.g., 200-400 nm).[4]

  • Data Analysis:

    • For each pH, subtract the absorbance of the corresponding blank.

    • Identify the wavelength with the largest change in absorbance upon pH titration.

    • Plot the absorbance at this wavelength against the pH.

    • Fit the data to a sigmoidal (four-parameter logistic) curve. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.

ParameterDescription
Analyte 3-[(Isopropoxycarbonyl)amino]phenylboronic acid
Technique UV-Vis Spectrophotometric Titration
pH Range e.g., 3.6 - 13.5
Ionic Strength 0.1 M (constant)
Output pKa value

Method 1: Alizarin Red S (ARS) Competitive Fluorescence Assay

This is an indirect, or competitive, assay that is widely used due to its convenience and sensitivity.[1][7] Alizarin Red S (ARS) is a catechol-containing dye that is weakly fluorescent in solution. Upon binding to a boronic acid, its fluorescence is significantly enhanced.[11][12] A diol of interest can then be introduced to compete with ARS for binding to the boronic acid. This displacement of ARS results in a decrease in fluorescence, which is proportional to the concentration and affinity of the competing diol.

ARS_Assay_Workflow cluster_0 Step 1: Determine K_ARS cluster_1 Step 2: Competitive Binding BA 3-ICP-PBA BA_ARS BA-ARS Complex (High Fluorescence) BA->BA_ARS + ARS ARS ARS (Low Fluorescence) Titrate Titrate BA into ARS solution. Measure fluorescence increase. BA_ARS_2 BA-ARS Complex (High Fluorescence) BA_Diol BA-Diol Complex BA_ARS_2->BA_Diol + Diol Diol Competing Diol ARS_2 Free ARS (Low Fluorescence) Titrate_Diol Titrate Diol into pre-formed BA-ARS complex solution. Measure fluorescence decrease. ITC_Workflow Syringe Syringe: Diol Solution (Ligand) Titration Syringe->Titration Cell Sample Cell: 3-ICP-PBA Solution (Macromolecule) Data Raw Data: Heat Pulses Cell->Data Heat Change (Exothermic/Endothermic) Titration->Cell Isotherm Binding Isotherm: ΔH vs. Molar Ratio Data->Isotherm Integration Fit Thermodynamic Parameters: K_d, n, ΔH, ΔS Isotherm->Fit Model Fitting

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol: ITC Measurement
  • Sample Preparation:

    • Prepare solutions of 3-ICP-PBA and the diol in the same buffer batch. Meticulous buffer matching between the syringe and cell solutions is critical to minimize heats of dilution.

    • The concentration of 3-ICP-PBA in the cell should be approximately 10-100 times the expected Kd. The diol concentration in the syringe should be 10-20 times the concentration of the boronic acid in the cell.

    • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles from causing artifacts in the data.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the 3-ICP-PBA solution into the sample cell and the diol solution into the injection syringe.

    • Program the injection parameters (e.g., number of injections, volume per injection, spacing between injections).

  • Experiment Execution:

    • Perform an initial injection (often discarded in analysis) to account for diffusion during the initial equilibration period.

    • The instrument will automatically inject the diol into the 3-ICP-PBA solution and record the heat change after each injection.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of diol to boronic acid.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software to determine Kd (1/Ka), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ParameterValueDescription
Kd (Determined)Dissociation Constant (M)
Ka 1/KdAssociation Constant (M-1)
n (Determined)Stoichiometry of Binding
ΔH (Determined)Enthalpy of Binding (kcal/mol)
ΔS (Calculated)Entropy of Binding (cal/mol·K)

Data Interpretation and Troubleshooting

  • Comparing Affinities: A higher Ka value (or a lower Kd value) indicates a stronger binding affinity. For example, fructose typically shows a higher affinity for phenylboronic acids than glucose. [6]* pH Dependence: Always report the pH at which the binding constant was determined, as affinity is highly pH-dependent. A plot of Ka vs. pH can provide valuable mechanistic insights.

  • ARS Assay Troubleshooting:

    • No fluorescence change: Ensure the pH is appropriate for binding. Verify the integrity of the boronic acid and ARS.

    • Precipitation: The boronic acid or its complex may have limited solubility. Try reducing concentrations or adding a co-solvent.

  • ITC Troubleshooting:

    • Large heats of dilution: Ensure perfect buffer matching between the syringe and cell. A control experiment titrating the diol into the buffer alone is recommended.

    • Poorly defined isotherm: The concentrations may be suboptimal for the binding affinity. If the curve is too sharp (stoichiometric binding), lower the concentrations. If the curve is too shallow, increase the concentrations.

Conclusion

This application note provides two robust and validated protocols for determining the diol binding affinity of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid. The ARS competitive fluorescence assay offers a high-throughput and sensitive method suitable for screening and initial characterization. Isothermal Titration Calorimetry provides a direct, label-free measurement that yields a complete thermodynamic signature of the binding interaction. By first characterizing the pKa of the boronic acid and then applying these detailed protocols, researchers can obtain reliable and reproducible binding data essential for advancing their work in sensor design, drug development, and materials chemistry.

References

  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applic
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complex
  • Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. (2013). Wiley Online Library.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (2014). University of Manchester Research Explorer.
  • A detailed examination of boronic acid-diol complexation.
  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titr
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar.
  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid.
  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (1989). PubMed.
  • A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution
  • Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates.
  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY.
  • Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents.
  • Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. (2020). Albanian Journal of Medical and Health Sciences.
  • Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. (2023). PubMed.
  • UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. (2015). International Journal of Pharmaceutical Sciences and Research.
  • Determine Boron Content in Water with UV Vis Spectroscopy. Mettler-Toledo.
  • A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions.
  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Isothermal titr
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
  • Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at neutral pH. University of Manchester Research Explorer.
  • Internal and External Catalysis in Boronic Ester Networks.
  • Isothermal Titration Calorimetry. (2016). Malvern Panalytical.
  • Structure-Reactivity Relationships in Boronic Acid-Diol Complex
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2023). YouTube.

Sources

Method

Applications of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid in medicinal chemistry

Topic: Applications of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Executive Summary 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide

Executive Summary

3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 1638329-69-7) is a specialized organoboron building block designed for the modular introduction of the


-aryl isopropyl carbamate  motif. In medicinal chemistry, this moiety serves as a critical bioisostere for amides and ureas, offering enhanced metabolic stability, improved lipophilicity, and specific steric complementarity in hydrophobic binding pockets.

This guide details the strategic application of this reagent in Structure-Activity Relationship (SAR) exploration, specifically facilitating the "late-stage functionalization" of drug scaffolds via Suzuki-Miyaura cross-coupling . By utilizing this pre-functionalized boronic acid, researchers avoid the safety hazards associated with handling isopropyl isocyanates or chloroformates in the final steps of synthesis.

Part 1: Scientific Rationale & Strategic Utility

The Pharmacophore: -Isopropyl Carbamate

The isopropyl carbamate group (


) embedded in the 3-position of the phenyl ring offers distinct advantages over varying bioisosteres:
  • Metabolic Stability: Unlike simple amides which are prone to amidase hydrolysis, the carbamate linkage provides resistance to proteolytic cleavage, extending the half-life (

    
    ) of the parent compound.
    
  • Lipophilic Tuning: The isopropyl group adds steric bulk and lipophilicity (increasing cLogP), which can improve blood-brain barrier (BBB) penetration compared to methyl or ethyl analogs.

  • Conformational Restriction: The carbamate nitrogen participates in hydrogen bonding (H-bond donor), while the carbonyl oxygen serves as an acceptor, often locking the biaryl system into a preferred conformation for receptor binding (e.g., in kinase or G-protein coupled receptor targets).

The Synthetic Advantage: "Plug-and-Play" Chemistry

Traditionally, synthesizing an


-aryl isopropyl carbamate requires reacting an aniline with isopropyl chloroformate  (lachrymator, corrosive) or isopropyl isocyanate  (toxic, moisture sensitive).
  • The Problem: Performing this reaction on a complex, late-stage intermediate is risky due to potential side reactions with other nucleophiles (e.g., alcohols, other amines) present on the scaffold.

  • The Solution: Using 3-[(Isopropoxycarbonyl)amino]phenylboronic acid allows the carbamate to be installed intact via a carbon-carbon bond formation. The carbamate functionality is stable under standard Suzuki coupling conditions, ensuring high chemoselectivity.

Part 2: Core Application – Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the palladium-catalyzed coupling with aryl or heteroaryl halides (Cl, Br, I) or pseudohalides (OTf).

Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the Ar-X bond of the electrophile.[1]

  • Transmetallation: The boronic acid is activated by a base (e.g.,

    
    , 
    
    
    
    ), facilitating the transfer of the 3-(isopropoxycarbonylamino)phenyl group to the Palladium center.
  • Reductive Elimination: The C-C bond is formed, releasing the biaryl product and regenerating Pd(0).

Critical Control Point: Although


-aryl carbamates can undergo Nickel-catalyzed activation of the C-O bond (to form biaryls via C-O cleavage), standard Palladium conditions (Pd(dppf)Cl2, Pd(PPh3)4) are orthogonal , preserving the carbamate intact.

Part 3: Experimental Protocols

Protocol A: General Suzuki Coupling (Microwave or Thermal)

Target Audience: Medicinal Chemists synthesizing library arrays (10–100 mg scale).

Reagents:

  • Building Block: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (1.2 – 1.5 equiv).

  • Electrophile: Heteroaryl Bromide/Iodide (1.0 equiv).

  • Catalyst:

    
     (5 mol%). Rationale: Robust, air-stable catalyst that resists de-ligation.
    
  • Base:

    
     (aqueous) or 
    
    
    
    (solid, 3.0 equiv).
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the Aryl Halide (1.0 equiv) and 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (0.05 equiv).
    
  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent/Base: Add degassed 1,4-Dioxane (

    
    ) and 
    
    
    
    (
    
    
    ).
  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 120°C for 30 minutes.

  • Monitoring: Monitor by LC-MS. Look for the product mass

    
    . The carbamate group is distinct; loss of the isopropyl group (
    
    
    
    ) is a common fragmentation pattern in MS but should not occur in the reaction pot.
  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash Chromatography (SiO2).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient. The carbamate is moderately polar.

Protocol B: Purification & Storage
  • Stability: The boronic acid is prone to dehydration (forming boroxines) upon prolonged storage. This is reversible and does not affect reactivity.

  • Storage: Store at 2–8°C under inert atmosphere to prevent protodeboronation.

Part 4: Visualization & Logic

Figure 1: Strategic Workflow for SAR Exploration

This diagram illustrates the decision logic for selecting this specific building block versus traditional synthesis methods.

SAR_Workflow Start Target: Biaryl Scaffold with Meta-Amine Functionality Decision Is the N-substituent defined? Start->Decision RouteA Route A: Traditional (Coupling then Functionalization) Decision->RouteA No (Need diversity) RouteB Route B: Convergent (Using Pre-functionalized Boronic Acid) Decision->RouteB Yes (Need Isopropyl Carbamate) StepA1 1. Suzuki Coupling (3-Aminophenylboronic acid) RouteA->StepA1 StepB1 1. Suzuki Coupling with 3-[(Isopropoxycarbonyl)amino]phenylboronic acid RouteB->StepB1 StepA2 2. Reaction with Isopropyl Chloroformate StepA1->StepA2 Risk RISK: Side reactions with scaffold nucleophiles (OH, NH) StepA2->Risk Result Final Product: Intact Isopropyl Carbamate Risk->Result Low Yield StepB1->Result

Caption: Comparative workflow showing the efficiency of using the pre-functionalized boronic acid (Route B) to avoid toxic reagents and side reactions associated with late-stage chloroformate installation (Route A).

Figure 2: Reaction Mechanism & Chemoselectivity

Reaction_Scheme Boronic 3-[(Isopropoxycarbonyl)amino] phenylboronic acid Cat Pd(dppf)Cl2 / Base (Suzuki Conditions) Boronic->Cat Halide Heteroaryl Halide (Ar-X) Halide->Cat Inter Transmetallation Complex Cat->Inter 90°C Product Biaryl Isopropyl Carbamate (Stable Linkage) Inter->Product Reductive Elimination Note Chemoselectivity: Carbamate (C-O) bond remains INTACT Product->Note

Caption: Reaction scheme highlighting the chemoselective coupling where the boronic acid reacts preferentially, preserving the metabolic stability-enhancing carbamate motif.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidized Catalyst or inactive Boronic Acid (dehydrated).Use fresh Pd catalyst. Add excess boronic acid (1.5 equiv) and ensure thorough degassing.
Protodeboronation Reaction temperature too high or base too strong.Switch to milder base (

) or lower temperature (80°C). Use anhydrous conditions.
Hydrolysis of Carbamate Highly acidic workup or extreme basic conditions (

).
The isopropyl carbamate is stable to

. Avoid strong acids during workup; use

quench.
Pd Removal Residual Palladium in product.Treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.

References

  • Sigma-Aldrich. Product Specification: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS 1638329-69-7). Available at:

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[2][3][4] Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Chemical Reviews, 95(7), 2457–2483. Link

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates. Journal of the American Chemical Society, 133(3), 612–615. (Note: Highlights stability of carbamates under Pd conditions vs Ni conditions). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Application

Application Notes &amp; Protocols: Phenylboronic Acid Derivatives in Bioorthogonal Conjugation

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of bioorthogonal conjugation techniques utilizing phenylboronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of bioorthogonal conjugation techniques utilizing phenylboronic acid (PBA) derivatives. We delve into the core chemical principles, from the classic reversible interactions with diols to the development of rapid, stable, and mutually orthogonal ligation strategies. This guide offers field-proven insights, detailed experimental protocols, and comparative data to empower users to successfully implement these versatile chemical tools for applications ranging from cellular imaging to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).

Introduction: The Unique Versatility of Phenylboronic Acids in Bioconjugation

Bioorthogonal chemistry provides the tools to perform specific chemical reactions within complex biological systems without interfering with native biochemical processes.[1][2][3] Within this toolkit, phenylboronic acids (PBAs) and their derivatives have emerged as exceptionally versatile reagents.[4][5] Their utility stems from a unique combination of properties: the boron atom's Lewis acidity, its ability to cycle between sp² and sp³ hybridization states, and the capacity to form reversible or irreversible covalent bonds under physiological conditions.[6]

Initially recognized for their reversible binding to 1,2- and 1,3-cis-diols—a feature widely exploited for targeting carbohydrates—the field has evolved dramatically.[1][7] Modern advancements have introduced PBA derivatives that participate in rapid, highly stable "click" reactions, forming robust heterocyclic products.[8][9] Some of these newer strategies have demonstrated mutual orthogonality with other mainstream bioorthogonal reactions, enabling simultaneous, multi-component labeling of complex biomolecules.[10][11][12]

This guide will explore the mechanistic foundations of key PBA-based conjugation strategies and provide detailed protocols for their practical application in protein labeling, cellular imaging, and the development of therapeutic bioconjugates.

Core Mechanisms of Phenylboronic Acid Bioorthogonal Reactions

The reactivity of PBA derivatives can be broadly categorized into two main classes: reversible complexation with diols and irreversible formation of stable boron-nitrogen heterocycles.

Reversible Ligation: Phenylboronic Acid–Diol Interactions

The foundational chemistry of PBAs in biology is their ability to form cyclic boronate esters with molecules containing cis-diol functionalities, such as the saccharides found on glycoproteins.[13][14] This reaction is a reversible dehydration process that is highly dependent on pH.[14][15] In aqueous environments, the trigonal planar (sp²) boronic acid exists in equilibrium with its tetrahedral (sp³) boronate form. The anionic sp³ form is more reactive towards diols, and thus, the reaction is generally favored at pH values above the pKa of the boronic acid.[7][15] This pH-responsive, dynamic covalent chemistry is ideal for applications like targeting the sialic acid-rich glycans often overexpressed on cancer cell surfaces for imaging and therapeutic delivery.[13][16]

G PBA R-B(OH)₂ (sp² trigonal) OH + OH⁻ Boronate R-B(OH)₃⁻ (sp³ tetrahedral) (More reactive) OH->Boronate H2O - H₂O Diol Biomolecule-Diol (e.g., Glycoprotein) Boronate->Diol Ester Cyclic Boronate Ester (Covalent Conjugate) Diol->Ester H2O_release + 2H₂O

Figure 1: Reversible formation of a cyclic boronate ester.

Stable & Rapid Ligation: ortho-Carbonyl PBA Derivatives

To overcome the reversibility of boronate esters and create permanent bioconjugates, researchers have developed innovative derivatives. A leading strategy involves the use of ortho-carbonyl phenylboronic acids, such as 2-formylphenylboronic acid (2fPBA).[9][10] These compounds undergo a rapid condensation reaction with specific nucleophiles like α-amino-hydrazides.[17][18] The reaction proceeds through an initial hydrazone formation, which is significantly accelerated by intramolecular Lewis acid catalysis from the adjacent boronic acid. This is followed by a rapid intramolecular cyclization to form a highly stable, zwitterionic 2,3,1-benzodiazaborine heterocycle.[10][11][19] This ligation exhibits "click" characteristics: it is fast (k₂ >10³ M⁻¹s⁻¹), high-yielding, and proceeds under physiological conditions with no toxic byproducts.[8][20]

Figure 2: Stable conjugation via 2fPBA and an α-amino-hydrazide.

Comparative Analysis of PBA-Based Ligation Strategies

The choice of a PBA derivative depends critically on the intended application. The table below summarizes the key characteristics of different PBA-based bioorthogonal chemistries.

Strategy Reaction Partner Kinetics (k₂) / t₁/₂ Bond Type Reversibility Key Advantages Primary Applications
Standard PBA cis-Diols (e.g., sialic acid)Variable, equilibrium-drivenBoronate EsterReversible (pH-sensitive)Targets native glycans; stimulus-responsive.[14]Cell surface labeling; imaging tumors; biosensing.[13][16]
2-Formyl PBA (2fPBA) α-Amino-HydrazidesFast (t₁/₂ ≈ 5 min with 2 equiv. payload)[10][11]B-N HeterocycleIrreversible / StableRapid kinetics; high stability; orthogonal to SPAAC/IEDDA.[10]Site-specific ADCs; multi-bioorthogonal labeling.[18][19]
Vinylboronic Acid (VBA) TetrazinesModerate to Fast (up to 27 M⁻¹s⁻¹)[7]C-C, C-NIrreversibleHydrophilic; participates in iEDDA reactions.[1][3]Protein labeling in cells; activity-based profiling.[1][7]

Application Notes

Selective Targeting of Glycoproteins for Cellular Imaging

Concept: Cancer cells often overexpress cell-surface glycoproteins rich in sialic acid, which contains the necessary cis-diol moiety for PBA binding.[13][16] This differential expression provides a handle for targeted imaging. By conjugating a fluorophore to a PBA derivative, one can create a probe that selectively accumulates on the surface of cancer cells over normal cells.

Expert Insight: The binding affinity is pH-dependent. While physiological pH (~7.4) is suitable, the local microenvironment of tumors can be slightly acidic, which may decrease binding efficiency. Therefore, using PBA derivatives with a lower pKa or incorporating multiple PBA moieties into a single probe can enhance binding avidity and improve signal intensity.[21] Fluorescent probes functionalized with PBA have been successfully used to distinguish between tumor and normal cells in vitro and for in vivo imaging.[13][16]

Site-Specific Antibody-Drug Conjugates (ADCs) with 2fPBA Chemistry

Concept: The development of effective ADCs requires precise control over the drug-to-antibody ratio (DAR) and the site of conjugation. The 2fPBA–α-amino-hydrazide ligation is exceptionally well-suited for this purpose.[10][18] An α-amino-hydrazide handle can be introduced onto a cytotoxic payload, and a 2fPBA group can be installed at a specific site on an antibody (e.g., via enzymatic modification or incorporation of a non-canonical amino acid). The subsequent conjugation is rapid and efficient, even at low micromolar concentrations, yielding a homogenous ADC product with a defined DAR.[10]

Expert Insight: The stability of the resulting benzodiazaborine linkage is a significant advantage over linkages formed from simple hydrazone chemistry, which can be prone to hydrolysis.[17] The rapid reaction kinetics allow for conjugation to be completed in under 30 minutes, minimizing potential damage to the antibody from prolonged exposure to reaction conditions.[18]

Advanced Multiplexing with Triple Bioorthogonal Labeling

Concept: A truly powerful bioorthogonal reaction should not interfere with other bioorthogonal reactions. The 2fPBA–α-amino-hydrazide ligation has been shown to be mutually orthogonal to two of the most widely used click chemistries: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (Tz-TCO).[10][11][12]

Expert Insight: This triple orthogonality allows for the simultaneous and specific labeling of three different sites on a single biomolecule or within a complex biological system. For example, one could functionalize an antibody with a TCO group on the light chain, a 2fPBA group on the heavy chain, and an azide on a glycan. Subsequent reaction with a mixture of three different fluorescent probes (each bearing the complementary tetrazine, α-amino-hydrazide, or cyclooctyne) results in a precisely constructed, tri-functionalized antibody in a single step.[10][12]

Detailed Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via 2fPBA Chemistry

This protocol describes the generation of a site-specifically labeled antibody by conjugating an α-amino-hydrazide-functionalized payload (e.g., a fluorophore) to an antibody containing a 2fPBA handle.

G start Start: Site-Specific Antibody & Payload step1 Step 1: Prepare Reagents - Antibody-2fPBA in DPBS - Payload-Hydrazide in DMSO start->step1 step2 Step 2: Conjugation Reaction - Mix Antibody and Payload (10 equiv.) - Incubate at 25-37°C, 30-60 min step1->step2 Final DMSO conc. < 5% step3 Step 3: Purification - Remove excess payload - Use Size Exclusion Chromatography (SEC) step2->step3 Reaction quenching not required step4 Step 4: Characterization - Confirm conjugation and purity - ESI-MS for mass verification - SDS-PAGE for purity step3->step4 end End: Purified Antibody-Payload Conjugate step4->end

Figure 3: Workflow for site-specific antibody conjugation using 2fPBA.

A. Materials & Reagents

  • Site-specifically functionalized antibody with a 2fPBA handle (Antibody-2fPBA)

  • Payload functionalized with an α-amino-hydrazide handle (Payload-Hydrazide)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • SDS-PAGE system (gels, running buffer, protein stain)

B. Reagent Preparation

  • Antibody-2fPBA Solution: Prepare a 1-5 mg/mL solution of the Antibody-2fPBA in cold DPBS, pH 7.4. Keep on ice.

  • Payload-Hydrazide Stock Solution: Prepare a 10 mM stock solution of the Payload-Hydrazide in anhydrous DMSO. Store at -20°C, protected from light if the payload is a fluorophore.

C. Conjugation Protocol

  • Bring the Antibody-2fPBA solution to room temperature.

  • Add 5-10 molar equivalents of the Payload-Hydrazide stock solution to the antibody solution. Pipette gently to mix. Causality Note: Using a molar excess of the payload drives the reaction to completion quickly. The final concentration of DMSO should be kept below 5% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture for 30-60 minutes at 25°C or 37°C. Expert Insight: The reaction is typically near completion within 30 minutes, but a 60-minute incubation ensures maximum yield.[18] Monitor progress by LC-MS if desired.

  • No quenching step is required due to the high stability of the reactants in the absence of their partner.

D. Purification

  • Purify the resulting antibody-payload conjugate from unreacted payload using an SEC column pre-equilibrated with DPBS, pH 7.4.

  • Collect fractions corresponding to the high molecular weight antibody peak, as monitored by UV absorbance at 280 nm.

  • Pool the relevant fractions to obtain the purified conjugate.

E. Characterization (Self-Validation)

  • Mass Spectrometry (ESI-MS): Deconvolute the mass spectrum of the purified conjugate. A successful reaction is confirmed by a mass shift corresponding to the covalent attachment of the payload. The homogeneity of the peak confirms a defined DAR.

  • SDS-PAGE: Run samples of the starting antibody and the final conjugate under reducing conditions. Coomassie staining should show clean bands for the heavy and light chains, confirming the integrity of the antibody. If the payload is fluorescent, imaging the gel prior to staining will show fluorescence only on the band corresponding to the chain where the 2fPBA was installed.

Conclusion and Future Outlook

Phenylboronic acid derivatives provide a powerful and expanding platform for bioorthogonal conjugation. Their capabilities range from dynamic, reversible targeting of native biomolecules to the rapid and robust formation of stable bioconjugates. The development of the 2fPBA ligation, with its fast kinetics and mutual orthogonality to other click chemistries, represents a significant leap forward, enabling the construction of increasingly complex and multi-functional biologics for therapeutic and diagnostic applications.[10][11] As research continues, we anticipate the emergence of new PBA derivatives with even more refined reactivity profiles, further solidifying their role as indispensable tools in chemical biology and drug discovery.[5][22]

References

  • Phenylboronic acid-based (19)F MRI probe for the detection and imaging of hydrogen peroxide utilizing its large chemical-shift change. Analytical Sciences.
  • Akgun, B., & Hall, D. G. (2016). Fast and Tight Boronate Formation for Click Bioorthogonal Conjugation.
  • Ballard, Z., & Johnson, J. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research.
  • Wang, J., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.
  • Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents.
  • Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. PubMed.
  • Introducing Click and Bioorthogonal Chemistry to Undergraduates: Preparing Diazaborines in an “Artificial Cellular Environment” Using Cheap and Accessible Reagents.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • Designing Functional and Responsive Molecules with Boronic Acids. PMC.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar.
  • Boronic acids for fluorescence imaging of carbohydrates.
  • Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. PMC.
  • Bonger, K. M., et al. (2017). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. NIH.
  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer.
  • Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications.
  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine.
  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
  • Tan, Y. S., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle.
  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. PubMed.
  • Bioorthogonal Chemistry and Its Applications.
  • Employing the suitable diazaborine chemistry in bioorthogonal applic
  • Multi-bioorthogonal labeling. (a) Reducing SDS-PAGE demonstrating the....
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • The Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Method

Application Note: Designing &amp; Characterizing Carbohydrate Sensors with 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid

Executive Summary This guide details the methodology for utilizing 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (IP-PBA) as a high-fidelity receptor for carbohydrate sensing. Unlike simple phenylboronic acid (PBA), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for utilizing 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (IP-PBA) as a high-fidelity receptor for carbohydrate sensing. Unlike simple phenylboronic acid (PBA), the meta-substituted carbamate group in IP-PBA serves two critical functions: it modulates the Lewis acidity (pKa) of the boron center to facilitate binding at physiological pH (7.4), and it provides a lipophilic handle for incorporation into hydrogels, micelles, or solvent-polymer matrices.

This document focuses on the Alizarin Red S (ARS) Displacement Assay , the gold-standard protocol for characterizing the binding kinetics of non-fluorescent boronic acid derivatives. This method allows researchers to determine the association constants (


) for glucose, fructose, and sialic acid without requiring synthetic conjugation to a fluorophore.

Scientific Mechanism

The Boronic Acid-Diol Equilibrium

The sensing mechanism relies on the reversible covalent interaction between the boronic acid moiety and cis-1,2- or cis-1,3-diols found in saccharides.

  • Trigonal Form (Neutral): In its free state at neutral pH, the boronic acid exists largely in a trigonal planar, electron-deficient

    
     hybridization.[1] This form has low affinity for diols.
    
  • Tetrahedral Form (Anionic): Upon interaction with a hydroxyl ion (pH > pKa) or a diol, the boron atom adopts a tetrahedral

    
     geometry.
    
  • pKa Tuning: The meta-carbamate group in IP-PBA exerts an inductive electron-withdrawing effect, lowering the pKa of the boronic acid from ~8.8 (unsubstituted PBA) closer to physiological pH. This increases the concentration of the reactive tetrahedral species at pH 7.4, significantly enhancing sensitivity.

The ARS Displacement Principle

Since IP-PBA is not intrinsically fluorescent, we utilize a "turn-off" or "colorimetric" displacement strategy:

  • Step 1 (Complexation): IP-PBA binds to Alizarin Red S (ARS), a catechol dye. This complex is highly fluorescent (or distinctively colored) compared to free ARS.

  • Step 2 (Sensing): When a carbohydrate (Sugar) is added, it competes for the boronic acid.[2] Because boronic acids generally bind saccharide diols with higher affinity than ARS, the sugar displaces the dye.

  • Signal: The release of free ARS results in a measurable change in absorbance or fluorescence quenching.

G PBA IP-PBA (Receptor) Complex Fluorescent Complex [PBA-ARS] PBA->Complex + ARS ARS Alizarin Red S (Reporter) ARS->Complex Ester Boronate Ester [PBA-Sugar] Complex->Ester + Sugar (Displacement) FreeARS Free ARS (Quenched/Shifted) Complex->FreeARS Signal Change Sugar Carbohydrate (Analyte) Sugar->Ester

Figure 1: Schematic of the Alizarin Red S (ARS) competitive displacement assay. The sugar displaces the reporter dye, generating a quantifiable signal.

Experimental Protocols

Materials & Buffer Preparation

Critical Warning: Do NOT use Tris or Hepes buffers containing diols or secondary amines, as they competitively bind to the boronic acid.

  • Buffer: 0.1 M Phosphate Buffer (PBS) or Carbonate Buffer, pH 7.4.

  • Solvent: IP-PBA is lipophilic. Prepare a 10 mM stock solution in Methanol (MeOH) or DMSO.

  • Reporter: Alizarin Red S (10 mM stock in water).

Protocol A: Determination of Binding Constant ( )

This protocol determines the affinity of IP-PBA for the reporter dye (ARS) first, which is required to calculate sugar affinity later.

  • Preparation: Prepare 2 mL of

    
     M ARS solution in PBS (pH 7.4).
    
  • Titration: Add increasing aliquots of IP-PBA stock (0 to 2 mM final conc) to the ARS solution.

  • Measurement:

    • Absorbance: Monitor UV-Vis peaks at 460 nm (free ARS) and 520 nm (complex).

    • Fluorescence: Excitation 460 nm / Emission 570 nm.

  • Analysis: Plot Fluorescence vs. [IP-PBA]. Fit to a 1:1 binding isotherm to find

    
     (ARS).
    
Protocol B: Carbohydrate Sensing (Displacement Assay)
  • Sensor Solution: Prepare a mixture of ARS (

    
     M) and IP-PBA (
    
    
    
    M) in PBS. Ensure the ratio ensures ~80% saturation of the dye.
  • Baseline: Measure the fluorescence (

    
    ) of the Sensor Solution.
    
  • Titration: Add small aliquots of the carbohydrate stock (Glucose, Fructose, or Galactose; 1 M stock) to the cuvette.

  • Equilibration: Allow 2 minutes mixing time after each addition (boronate ester formation is rapid but not instantaneous).

  • Readout: Measure fluorescence (

    
    ) after each addition. The signal should decrease (or shift) as ARS is displaced.
    

Data Analysis & Visualization

Calculating Association Constants ( )

For a competitive system, the binding constant of the sugar (


) is derived from the apparent binding constant calculated from the displacement curve.

Use the Benesi-Hildebrand Method (modified for displacement):



Where:

  • 
    : Initial fluorescence (PBA-ARS complex).
    
  • 
    : Fluorescence at specific sugar concentration.[3][4]
    
  • 
    : Apparent binding constant.
    

Selectivity Profiling: Construct a table comparing


 values. Boronic acids typically show the following affinity order:
AnalyteTypical

(

)
Selectivity Factor (vs Glucose)Notes
D-Fructose 4000 - 600010x - 40xHigh affinity due to favorable cis-diol geometry.
D-Galactose 150 - 3001x - 2xSimilar to glucose.
D-Glucose 100 - 2001.0 (Reference)Physiological target.
Sialic Acid VariableHighBinds at lower pH; relevant for cancer markers.
Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Titration cluster_data Phase 3: Analysis Stock IP-PBA Stock (10mM in DMSO) Mix Sensor Mix (PBA + ARS) Stock->Mix Buffer PBS Buffer (pH 7.4, No Tris) Buffer->Mix Cuvette Cuvette (Sensor Mix) Mix->Cuvette AddSugar Add Sugar (0 - 50 mM) Cuvette->AddSugar Measure Measure Fluorescence (Ex 460 / Em 570) AddSugar->Measure Measure->AddSugar Repeat Plot Plot F0/F vs [Sugar] Measure->Plot Calc Calculate Ka (Benesi-Hildebrand) Plot->Calc

Figure 2: Step-by-step experimental workflow for characterizing IP-PBA sensors.

Troubleshooting & Optimization

  • Solubility Issues: If IP-PBA precipitates upon addition to buffer, add 5-10% MeOH or Ethanol to the final buffer mixture. The isopropoxy group increases hydrophobicity compared to standard PBA.

  • pH Drift: Boronate ester formation releases protons (or consumes

    
    ). Ensure the buffer capacity (0.1 M) is sufficient to maintain pH 7.4, as binding is highly pH-dependent.
    
  • Interference: Avoid buffers with citrate, lactate, or bicine. These contain hydroxy-acid moieties that bind boronic acids.

References

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374(6520), 345-347. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of pKa-tuned arylboronic acids for glucose recognition in physiological environment. Journal of the American Chemical Society, 128(13), 4226-4227. Link

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid

Technical Support Center: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid Welcome to the technical support center for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid

Welcome to the technical support center for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical and common challenge encountered during its use: protodeboronation. Our goal is to provide you with the mechanistic understanding and practical solutions required to ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a critical issue?

Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your work with 3-[(isopropoxycarbonyl)amino]phenylboronic acid, this process converts your valuable coupling partner into isopropyl phenylcarbamate, an inert byproduct.

This side reaction is highly detrimental for several reasons:

  • Yield Reduction: It directly consumes your starting material, leading to lower yields in subsequent reactions like Suzuki-Miyaura cross-couplings.[2]

  • Stoichiometry Imbalance: The unintended consumption of the boronic acid disrupts the carefully controlled stoichiometry of your reaction, potentially leading to incomplete conversion of the limiting reagent.

  • Purification Challenges: The protodeboronated byproduct can sometimes have similar chromatographic properties to the desired product, complicating purification.

Q2: How can I detect and quantify protodeboronation in my starting material or reaction mixture?

Identifying protodeboronation is crucial for troubleshooting. The primary indicator is the presence of a byproduct corresponding to the protonated starting material (Ar-H instead of Ar-B(OH)₂).[2]

We recommend the following analytical methods for detection and quantification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You will observe a peak with the mass of the protodeboronated byproduct, isopropyl phenylcarbamate (C₁₀H₁₃NO₂; Mol. Wt: 195.22 g/mol ). Comparing the peak area of this byproduct to your starting boronic acid can provide a semi-quantitative assessment of degradation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic region of the ¹H NMR spectrum is highly diagnostic. The protodeboronated byproduct will show a different splitting pattern and chemical shifts compared to the starting boronic acid. You can use an internal standard to quantify the extent of degradation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile and thermally stable, GC-MS can also be used to separate and identify the byproduct.

Q3: Is 3-[(Isopropoxycarbonyl)amino]phenylboronic acid particularly susceptible to this process?

The susceptibility of an arylboronic acid to protodeboronation is governed by the electronic properties of its substituents.[1] For 3-[(Isopropoxycarbonyl)amino]phenylboronic acid:

  • The amino group (-NH-) is electron-donating through resonance, which generally increases the electron density on the aromatic ring.

  • The isopropoxycarbonyl group (-C(O)OⁱPr) is electron-withdrawing through induction.

This specific compound does not fall into the category of highly electron-deficient or certain heteroaromatic boronic acids that are notoriously unstable.[3][4] However, like most arylboronic acids, it is susceptible to protodeboronation, particularly under non-optimal reaction or storage conditions. The rate of degradation is critically dependent on pH.[4][5]

Q4: What are the primary experimental factors that accelerate protodeboronation?

Understanding the driving factors is the first step toward prevention. Protodeboronation is influenced by a complex interplay of variables.

  • pH (Aqueous Acidity/Basicity): This is the most critical factor. Both acid- and base-catalyzed mechanisms exist.[1] For simple arylboronic acids, the base-catalyzed pathway is often the most problematic in coupling reactions. Basic conditions generate the tetrahedral boronate anion, [ArB(OH)₃]⁻, which is significantly more reactive toward protodeboronation than the neutral boronic acid.[3][6][7]

  • Presence of Water: Water acts as the proton source for the C-H bond formation. While many coupling reactions tolerate or even require some water, excessive amounts can accelerate protodeboronation.[8][9]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[8]

  • Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions, the more significant the extent of degradation will be.

  • Catalyst & Ligands: In palladium-catalyzed reactions, certain bulky phosphine ligands have been shown to actively promote a palladium-catalyzed protodeboronation pathway.[10]

Troubleshooting Guide: Low Yields & Byproduct Formation

Problem: "My Suzuki-Miyaura coupling reaction using 3-[(isopropoxycarbonyl)amino]phenylboronic acid has a low yield, and LC-MS analysis confirms the presence of isopropyl phenylcarbamate."

This is a classic signature of protodeboronation. The following workflow will help you diagnose and solve the issue.

TroubleshootingWorkflow start Low Yield & Ar-H Byproduct Detected check_sm Step 1: Verify Starting Material (SM) Purity via LC-MS / NMR start->check_sm sm_ok SM Purity >95%? check_sm->sm_ok purify_sm Action: Purify SM. (See Protocol 3) sm_ok->purify_sm No review_cond Step 2: Review Reaction Conditions sm_ok->review_cond Yes purify_sm->review_cond check_base Is the base a strong hydroxide (e.g., NaOH, KOH)? review_cond->check_base change_base Action: Switch to a weaker, non-hydroxide base. (e.g., K₃PO₄, Cs₂CO₃) (See Table 1) check_base->change_base Yes check_water Is the reaction strictly anhydrous? check_base->check_water No change_base->check_water go_anhydrous Action: Use anhydrous solvents & oven-dried glassware. Consider adding molecular sieves. check_water->go_anhydrous No check_temp Is the temperature >100 °C? check_water->check_temp Yes go_anhydrous->check_temp lower_temp Action: Attempt reaction at a lower temperature (e.g., 70-80 °C). May require a more active catalyst. check_temp->lower_temp Yes review_cat Step 3: Evaluate Catalytic System check_temp->review_cat No lower_temp->review_cat cat_slow Is the catalytic turnover slow? review_cat->cat_slow optimize_cat Action: Increase catalyst loading or use a more efficient ligand (e.g., Buchwald-type biarylphosphine ligands). cat_slow->optimize_cat Yes end_node Re-run Optimized Reaction cat_slow->end_node No optimize_cat->end_node

Figure 1. Troubleshooting workflow for protodeboronation.
Detailed Troubleshooting Steps

1. Scrutinize Your Reagents & Conditions

  • Choice of Base: This is the most impactful change you can make. Strong, aqueous bases like NaOH or KOH dramatically accelerate protodeboronation.

    • Causality: These bases generate a high concentration of the highly reactive boronate anion, [ArB(OH)₃]⁻, and introduce water, the proton source.[3][6]

    • Solution: Switch to a milder, often anhydrous, inorganic base. Phosphates and carbonates are industry standards for suppressing this side reaction.[8]

BaseFormulapKa (conjugate acid)Common Application Notes
Potassium Phosphate K₃PO₄~12.3Highly Recommended. Excellent for sensitive substrates. Often used in anhydrous conditions.
Cesium Carbonate Cs₂CO₃~10.3Very effective, particularly with sterically hindered partners. Its high solubility in organic solvents is an advantage.
Potassium Carbonate K₂CO₃~10.3A reliable and cost-effective choice. Generally less aggressive than hydroxides.
Sodium Hydroxide NaOH~15.7Not Recommended. High basicity and aqueous nature strongly promote protodeboronation.
Table 1. Comparison of bases for minimizing protodeboronation in Suzuki-Miyaura coupling.
  • Solvent System & Water Content:

    • Causality: Water is a direct reactant in the protodeboronation pathway.[1] While some Suzuki couplings benefit from a small amount of water to aid base dissolution and facilitate the catalytic cycle, excess water is detrimental.

    • Solution: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all glassware is rigorously dried. If a co-solvent is needed, minimize the water content. For strictly anhydrous systems, consider adding activated 4Å molecular sieves.[8]

2. Optimize the Catalytic System

  • Reaction Kinetics: The core principle is to make the desired productive reaction (Suzuki coupling) kinetically much faster than the undesired side reaction (protodeboronation).

    • Causality: If the catalytic turnover is slow, the boronic acid spends more time in the basic reaction mixture, increasing the opportunity for it to decompose.[8]

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for rapid catalytic turnover at lower temperatures, which inherently minimizes the window for protodeboronation to occur.

3. Consider a "Slow-Release" Strategy

  • Advanced Concept: For extremely sensitive substrates, it's possible to use a derivative of the boronic acid that slowly releases the active species into the reaction.

    • Causality: This strategy keeps the instantaneous concentration of the free, vulnerable boronic acid very low throughout the reaction, thereby minimizing its degradation.[7][11]

    • Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (ArB(pin)) or an MIDA boronate ester. These are generally more stable but will hydrolyze under the reaction conditions to liberate the boronic acid needed for transmetalation.[7]

Protocols & Best Practices

Protocol 1: Recommended Storage and Handling

Improper storage is a common source of reagent degradation before an experiment even begins. Boronic acids are sensitive to air and moisture.[12]

  • Upon Receipt: Store the container in a refrigerator (+4°C) or freezer (-20°C for long-term storage).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If the original container is large, consider aliquoting the material into smaller, single-use vials under a glovebox or glovebag to minimize repeated exposure of the bulk material to air.

  • Handling: Before opening, allow the container to warm to room temperature in a desiccator (~30-45 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount quickly in a dry environment and promptly reseal the container, purging with inert gas if possible.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for coupling 3-[(isopropoxycarbonyl)amino]phenylboronic acid.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Analysis p1 1. Add Aryl Halide, Boronic Acid (1.1-1.5 eq.), and Base (K₃PO₄, 2-3 eq.) to an oven-dried flask. p2 2. Seal flask with septum, evacute and backfill with Ar/N₂ (3x). p1->p2 p3 3. Add anhydrous, degassed solvent (e.g., Dioxane/Toluene) via syringe. p2->p3 r1 4. Add Pd catalyst & ligand solution (or precatalyst solid) under positive Ar/N₂ pressure. p3->r1 r2 5. Heat reaction to desired temperature (e.g., 80 °C). r1->r2 r3 6. Monitor reaction progress by LC-MS or TLC. r2->r3 w1 7. Upon completion, cool to RT, dilute with EtOAc, and filter through Celite®. r3->w1 w2 8. Perform aqueous workup, dry organic layer, and concentrate. w1->w2 w3 9. Purify by column chromatography. w2->w3

Sources

Optimization

Purification methods for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid from reaction mixtures

Technical Support Center: 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid Case ID: PUR-380430 Subject: Purification & Stability Protocols for CAS 380430-53-5 Status: Active Guide Executive Summary Purifying 3-[(Isopropox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid

Case ID: PUR-380430 Subject: Purification & Stability Protocols for CAS 380430-53-5 Status: Active Guide

Executive Summary

Purifying 3-[(Isopropoxycarbonyl)amino]phenylboronic acid presents a distinct challenge: the molecule possesses a lipophilic carbamate tail (isopropoxycarbonyl) competing with a hydrophilic, amphoteric boronic acid head.

Users most frequently encounter three failure modes:

  • False Impurity Signals: NMR spectra showing broad peaks or incorrect integration due to boroxine (anhydride) formation.

  • Chromatographic Streaking: Irreversible adsorption to silica gel.

  • Protodeboronation: Cleavage of the C–B bond under basic conditions, yielding the deborylated carbamate byproduct.

This guide prioritizes non-chromatographic isolation methods to preserve yield and stoichiometry.

Module 1: The Boroxine-Boronic Acid Equilibrium

The #1 User Reported Issue: “My NMR integration is off, and the melting point is broad. Is my compound impure?”

Technical Insight: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (boronic anhydrides).[1][2] This is not a permanent impurity but a reversible thermodynamic equilibrium driven by entropy and water removal (drying).

  • Vacuum Drying: Shifts equilibrium toward the Boroxine (anhydride).

  • Ambient Moisture: Shifts equilibrium toward the Boronic Acid (monomer).

Diagnostic Workflow: Do not discard the batch based on initial NMR. If the peaks are broad or integration is low, perform the D₂O Shake Test : Add 2 drops of D₂O to your NMR tube (DMSO-d₆ or CD₃OD) and shake. If the peaks sharpen, the "impurity" was simply the boroxine anhydride.

BoroxineEquilibrium cluster_0 Thermodynamic Cycle cluster_1 Impact on Analysis Acid Boronic Acid (Monomer) Ph-B(OH)2 Boroxine Boroxine (Trimer) (Ph-BO)3 Acid->Boroxine  - 3 H2O (Vacuum/Heat)   SharpNMR Sharp Signals Stoichiometric Integration Acid->SharpNMR Boroxine->Acid  + 3 H2O (Ambient Humidity)   BroadNMR Broad NMR Signals Undefined MP Boroxine->BroadNMR

Figure 1: The reversible dehydration cycle. Vacuum drying promotes boroxine formation, often mistaken for decomposition.

Module 2: Purification Protocols

Protocol A: Aqueous Recrystallization (Gold Standard)

Best for: Removing salts, halides, and starting amines.

The amphiphilic nature of the isopropoxycarbonyl group allows for a "crash-out" method using water as an anti-solvent.

Reagents:

  • Solvent A: Acetonitrile (MeCN) or Acetone (High solubility).

  • Solvent B: Deionized Water (Low solubility).

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm MeCN (40–50°C). Do not boil.

  • Filtration: If insoluble particulates (Pd black, salts) are present, filter rapidly through a 0.45 µm PTFE syringe filter while warm.

  • Precipitation: Slowly add water dropwise with vigorous stirring.

    • Target Ratio: Approximately 1:3 (MeCN:Water).

    • Observation: The solution will turn turbid.[3] Stop adding water just as the turbidity persists.

  • Crystallization: Allow the mixture to cool to room temperature, then place in a fridge (4°C) for 2–4 hours.

  • Isolation: Filter the white precipitate. Wash the cake with cold water (to remove salts) and then cold hexanes (to remove trace organics).

  • Drying: Dry under high vacuum at ambient temperature. Note: This will form the boroxine. Re-equilibrate in open air if precise stoichiometry is needed for weighing.

Protocol B: Acid-Base Swing Extraction

Best for: Removing non-acidic organic impurities.

Warning: This method relies on the acidity of the boronic acid (pKa ~8.8). You must work quickly to prevent base-catalyzed protodeboronation or carbamate hydrolysis.

  • Organic Phase: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extraction (Basic): Extract with cold 1M NaOH (aq).

    • Mechanism:[4][5][6][7][8] The boronic acid converts to the boronate anion (

      
      ) and moves to the water layer. Impurities remain in EtOAc.
      
    • Time Critical: Keep contact time < 5 minutes.

  • Separation: Discard the organic layer.

  • Acidification: Immediately acidify the aqueous layer with 1M HCl to pH ~3.

    • Observation: The boronic acid will precipitate as a white solid.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc.

  • Drying: Dry the EtOAc layer over Na₂SO₄, filter, and concentrate.

Module 3: Troubleshooting Chromatography

Issue: "The compound streaks from baseline to solvent front on silica." Cause: The empty p-orbital of boron coordinates with the Lewis-basic oxygen atoms of the silica silanol groups.

If you must use chromatography, you cannot use standard silica conditions.[9]

Solution: The "Deactivated Silica" Method

  • Solvent System: DCM : MeOH (95:5).

  • Modifier: Add 1% Acetic Acid to the mobile phase. This competes for the binding sites on the silica.[10]

  • Alternative: Use Reverse Phase (C18) silica. Elute with Water/Acetonitrile (+0.1% Formic Acid). The boronic acid binds far less to C18 than to normal silica.

Module 4: Stability & Protodeboronation

The carbamate group is relatively stable, but the C–B bond is the weak link.

Risk Factors:

  • Palladium Residues: Residual Pd from cross-coupling can catalyze deboronation. Use a metal scavenger (e.g., SiliaMetS® Thiol) before purification.

  • High pH (>10): Promotes formation of the boronate anion, which is the intermediate for protodeboronation.

Stability Data Table:

ConditionStability RatingRecommendation
Solid State (Room Temp) HighStore in a desiccator.
Solution (Neutral/Acidic) ModerateStable in DMSO/MeOH for days.
Solution (Basic pH > 10) Low Avoid. Hydrolysis t½ may be < 1 hour.
High Temp (>80°C) ModerateRisk of thermal dehydration to boroxine (reversible).

FAQ: Frequently Asked Questions

Q: Can I protect the boronic acid to make it easier to purify? A: Yes. Converting the acid to the Pinacol Ester (Bpin) makes the molecule lipophilic and stable on silica gel.

  • Protocol: Stir the acid with 1.1 eq Pinacol and MgSO₄ in DCM for 2 hours. Filter and concentrate. Purify the ester on silica (Hexane/EtOAc).

  • Restoration: Hydrolyze the ester back to the acid using NaIO₄/HCl (oxidative cleavage) or transesterification with polystyrene-boronic acid scavengers, though this adds steps.

Q: Why is my yield >100%? A: You likely have trapped solvent or water. Boronic acids form hydrogen-bonded networks that trap solvent molecules in the crystal lattice. Dry at 40°C under high vacuum for 24 hours.

Q: Is the isopropoxycarbonyl group acid-labile? A: It is a carbamate (urethane). It is stable to dilute acids (e.g., 1M HCl) used in workups but will hydrolyze in refluxing concentrated acid (e.g., 6M HCl, 100°C) to release the aniline.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text regarding boroxine-acid equilibrium).
  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed discussion on stability and protodeboronation mechanisms). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid. (General physical property verification). Link

Sources

Troubleshooting

Technical Support Center: Optimization of 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid Couplings

Subject: Minimizing Homocoupling Side Reactions (Oxidative Dimerization) Compound: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 1638329-69-7) Application: Suzuki-Miyaura Cross-Coupling[1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling Side Reactions (Oxidative Dimerization) Compound: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid (CAS: 1638329-69-7) Application: Suzuki-Miyaura Cross-Coupling[1][2]

Executive Summary & Mechanistic Overview

The Problem: You are likely observing the formation of 3,3'-bis[(isopropoxycarbonyl)amino]biphenyl (the homocoupled dimer) instead of your desired cross-coupled product.

The Cause: Unlike the desired cross-coupling cycle which relies on Pd(0), homocoupling is frequently driven by a Pd(II)-mediated oxidative pathway .[1][2][3] This specific boronic acid contains a carbamate-protected aniline at the meta position.[2] The nitrogen lone pair donates electron density into the ring (via resonance), making the C-B bond more nucleophilic and susceptible to oxidation compared to electron-deficient aryl boronic acids.

The Solution: Success relies on three pillars: Oxygen Exclusion (to prevent Pd re-oxidation), Kinetic Control (keeping boronic acid concentration low), and Ligand Selection (accelerating the cross-coupling reductive elimination over the homocoupling pathway).

Visualizing the Competing Pathways

The following diagram illustrates where the reaction diverges from the productive cycle into the parasitic homocoupling loop.

SuzukiPathways Pd0 Active Catalyst Pd(0) PdII_Ox Oxidative Addition Complex (Ar-Pd-X) Pd0->PdII_Ox + Aryl Halide Peroxo Peroxo-Pd(II) Species Pd0->Peroxo + O2 (Leak) TransMet Transmetallation Complex (Ar-Pd-Ar') PdII_Ox->TransMet + Boronic Acid + Base Dimer Homocouple Dimer (Side Product) PdII_Ox->Dimer Slow Ox. Add. Excess Boronic Acid Product Desired Product (Cross-Coupled) TransMet->Product Reductive Elimination Product->Pd0 O2 Oxygen / Oxidant Peroxo->Dimer + 2x Boronic Acid Dimer->Pd0

Figure 1: The "Parasitic" Homocoupling Cycle.[2] Note how Oxygen (O2) shortcuts the cycle, consuming the boronic acid to regenerate Pd(0) without producing the desired molecule.

Diagnostic & Troubleshooting Guide

Before altering your chemistry, confirm the identity of your side product.[2]

Module A: Diagnostic Flowchart

Troubleshooting Start Issue: Low Yield / Side Products Analyze Analyze Crude by LCMS/UPLC Start->Analyze MassCheck1 Mass = Desired Product? Analyze->MassCheck1 MassCheck2 Mass = 2x Boronic Acid - 2H + Linker? Analyze->MassCheck2 MassCheck3 Mass = Ar-H (De-boronated)? Analyze->MassCheck3 Yield Reaction Worked. Optimize Workup. MassCheck1->Yield Yes Homo HOMOCOUPLING DETECTED 1. Check O2 Levels 2. Switch to Slow Addition 3. Change Catalyst MassCheck2->Homo Yes Proto PROTODEBORONATION DETECTED 1. Use Anhydrous Conditions 2. Switch Base (Fluoride/Phosphate) 3. Avoid Acetone/Alcohol MassCheck3->Proto Yes

Figure 2: Diagnostic logic tree to distinguish Homocoupling from Protodeboronation.

Module B: Critical Parameters (The "Why" & "How")
1. Oxygen Exclusion (The #1 Factor)

Homocoupling is often an aerobic process.[2] Standard "nitrogen balloon" flushing is insufficient for sensitive substrates.[2]

  • The Fix: Use Sparging (bubbling inert gas through the solvent) for at least 15-30 minutes, or the Freeze-Pump-Thaw method.[1]

  • Why: Dissolved oxygen reacts with Pd(0) to form peroxo-palladium species, which react rapidly with boronic acids to form the dimer.[2]

2. Catalyst Selection

Avoid simple Pd(II) salts (like Pd(OAc)₂) if possible, as they must be reduced in situ to Pd(0).[1][2] This initial reduction often consumes 2 equivalents of your boronic acid, generating an initial burst of homocouple dimer.[2]

  • The Fix: Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst like Pd(dppf)Cl₂[1][4]·CH₂Cl₂ or XPhos Pd G2 .[2]

  • Why: Bulky, electron-rich ligands (Buchwald type) facilitate the oxidative addition of the aryl halide (the slow step), ensuring the catalyst enters the productive cycle rather than sitting idle and reacting with the boronic acid.

3. Base & Solvent

The isopropoxycarbonyl group is stable to base, but the amide proton is acidic. Strong bases can deprotonate the amide, creating a poly-anionic species that may aggregate or coordinate Pd.[2]

  • The Fix: Use mild bases like K₃PO₄ or Cs₂CO₃ . Avoid strong alkoxides (NaOtBu).[2]

  • Solvent: Dioxane/Water or Toluene/Water mixtures are standard.[2] If protodeboronation is also observed, switch to anhydrous DMF or Dioxane with CsF as the activator.[2]

Frequently Asked Questions (FAQs)

Q1: I am using 1.5 equivalents of the boronic acid, but I still see low conversion and high dimer. Why? A: The excess boronic acid is actually fueling the homocoupling. If the oxidative addition of your aryl halide is slow, the high concentration of boronic acid forces the Pd into the homocoupling cycle.

  • Action: Reduce boronic acid to 1.1 equivalents and add it dropwise (as a solution) over 1 hour using a syringe pump. This keeps the instantaneous concentration low ("Kinetic Control").[2]

Q2: Does the isopropoxycarbonyl group interfere with the catalyst? A: Potentially. The carbamate oxygen or nitrogen can weakly coordinate to Palladium, known as the "ortho-effect" or "chelate effect." This can stabilize Pd intermediates and slow down the reaction, allowing side reactions to compete.[2]

  • Action: Use bi-dentate ligands (like dppf or Xantphos) or bulky mono-dentate ligands (XPhos, SPhos) that out-compete the substrate for coordination sites on the metal.[1]

Q3: Can I use a scavenger to stop the oxidation? A: Yes. A specific trick for stubborn homocoupling is the addition of Potassium Formate (10-20 mol%) .

  • Mechanism: Formate acts as a mild reducing agent.[2][5][6] It reduces any oxidized Pd(II) back to Pd(0) before it can facilitate the dimerization of the boronic acid.

Optimized "Gold Standard" Protocol

This protocol is designed to minimize homocoupling for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid.[1][2]

Materials
  • Aryl Halide: 1.0 equiv[1][2]

  • Boronic Acid: 1.2 equiv (3-[(Isopropoxycarbonyl)amino]phenylboronic acid)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2][4]·DCM (3-5 mol%)[2]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

  • Additive: Potassium Formate (10 mol%) - Optional, if O₂ exclusion is difficult.[1][2]

Step-by-Step Procedure
  • Solvent Prep (Critical):

    • Combine Dioxane and Water in a separate flask.[2]

    • Sparge with Argon or Nitrogen for 30 minutes. (Do not skip this).

  • Solids Assembly:

    • Add Aryl Halide, Catalyst, and Base to the reaction vial.[2]

    • Note: Do NOT add the Boronic Acid yet.

  • Degassing:

    • Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).[2]

  • Solvent Addition:

    • Add the degassed solvent mixture via syringe.

  • Slow Addition (The "Secret Sauce"):

    • Dissolve the Boronic Acid in a separate, degassed portion of Dioxane.

    • Heat the main reaction vial to the desired temperature (typically 80-90°C).

    • Add the Boronic Acid solution dropwise over 30-60 minutes.[2]

  • Workup:

    • Cool to RT. Filter through Celite.[2]

    • Dilute with EtOAc, wash with water/brine.[2]

    • Note: The homocouple dimer is often much less polar than the cross-coupled product (due to symmetry and lack of polar handle if the halide was polar). It usually elutes first on Silica.[2]

Data Summary: Degassing Methods vs. Homocoupling[2][7]

MethodResidual O₂ (ppm)Typical Homocoupling %Recommendation
No Degassing ~40-60>25%Avoid
Balloon Flush ~10-2010-15%Risky for this compound
Sparging (20 min) < 2< 5%Recommended
Freeze-Pump-Thaw < 0.1< 1%Ideal for small scale

References

  • Mechanism of Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex."[2] Journal of the American Chemical Society, 2006, 128(21), 6829–6836.[2]

  • Suppression Strategy (Formate/Sparging): Miller, W. D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][2][6] Development of an Impurity Control Strategy." Organic Process Research & Development, 2007, 11(3), 359–364.[2]

  • General Suzuki Guide: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483.[2]

Sources

Optimization

Technical Support Center: Optimizing Storage of Boronic Acids to Prevent Boroxine Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their work. Boronic acids are indispensable reagents, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. However, their utility can be compromised by their inherent tendency to form cyclic trimetric anhydrides known as boroxines.[1] This guide provides in-depth, field-proven insights into the causes of boroxine formation, its experimental consequences, and robust strategies to ensure the integrity and reactivity of your boronic acid reagents through optimized storage and handling.

Section 1: Understanding the Problem - FAQs about Boroxine Formation

This section addresses the fundamental principles governing the equilibrium between boronic acids and their corresponding boroxines.

Q1: What is a boroxine and how does it form?

A boroxine is a six-membered heterocyclic compound with alternating boron and oxygen atoms. It is the cyclotrimeric anhydride formed from the dehydration of three boronic acid molecules.[1][2] This transformation is a reversible equilibrium reaction, as illustrated below.

The formation mechanism is a condensation reaction driven by the Lewis acidic nature of the boron atom in the boronic acid's sp²-hybridized structure.[3][4] One boronic acid molecule acts as a Lewis acid, accepting an electron pair from a hydroxyl oxygen of another boronic acid molecule. This process repeats, eliminating three molecules of water to form the stable six-membered boroxine ring.[3]

Boroxine_Equilibrium cluster_0 3 x Boronic Acid cluster_1 Boroxine + Water 3R-B(OH)2 3 R-B(OH)₂ Boroxine (RBO)₃ 3R-B(OH)2->Boroxine Dehydration (Heat, Water Removal) Boroxine->3R-B(OH)2 Hydrolysis (Addition of Water) Water 3 H₂O

Caption: The reversible equilibrium between boronic acid and boroxine.

Q2: Why is boroxine formation a concern in my experiments?

The presence of boroxine in a boronic acid reagent can lead to significant experimental problems:

  • Stoichiometric Inaccuracy: When you weigh out a boronic acid that has partially converted to its boroxine, the actual molar amount of the active boron species is incorrect. Since three boronic acid molecules form one boroxine molecule, the molecular weight changes, leading to errors in reagent stoichiometry and potentially lower reaction yields.[5]

  • Altered Reactivity: While boroxines can be used in some reactions, they often exhibit different reactivity profiles compared to the corresponding boronic acid.[2] In sensitive catalytic systems, the presence of this alternate species can complicate reaction kinetics or lead to the formation of undesired byproducts.

  • Reduced Solubility: Boroxines may have different solubility characteristics than their parent boronic acids, which can affect reaction homogeneity.

  • Inconsistent Results: Using a reagent that is an undefined mixture of boronic acid and boroxine is a primary cause of poor reproducibility in reactions like Suzuki-Miyaura couplings.[6]

Q3: What environmental factors influence the boronic acid-boroxine equilibrium?

The equilibrium is dynamic and highly sensitive to environmental conditions:

  • Water: As water is a product of boroxine formation, its presence or absence is the most critical factor. The addition of water will shift the equilibrium back towards the boronic acid (hydrolysis), while the removal of water (e.g., by heating or using a drying agent) will drive the formation of the boroxine.[5][7][8]

  • Temperature: Boroxine formation is typically an entropically favorable process because three molecules of water are released for every boroxine molecule formed.[7][9] This means that increasing the temperature will often shift the equilibrium toward the boroxine, even in the presence of some water.[8] Heating is a standard laboratory method for intentionally synthesizing boroxines.[1][10]

  • Solvent: The choice of solvent can influence the equilibrium. Anhydrous, non-polar aprotic solvents can promote boroxine formation.[10] Conversely, protic solvents or those with higher water content will favor the boronic acid form.

Q4: Are all boronic acids equally susceptible to boroxine formation?

No. The susceptibility varies based on the substituent attached to the boron atom:

  • Electronic Effects: For arylboronic acids, substituents on the aromatic ring play a key role. Electron-donating groups (e.g., methoxy, methyl) tend to stabilize the boroxine form and increase the equilibrium constant for its formation.[8][9][11] Conversely, electron-withdrawing groups can disfavor boroxine formation.

  • Steric Hindrance: Bulky ortho-substituents on an arylboronic acid can sterically hinder the trimerization required to form the planar boroxine ring, thus favoring the monomeric boronic acid form.[9]

  • Aliphatic vs. Aromatic: Aliphatic boronic acids are often more prone to dehydration and can be more challenging to isolate and store as the pure acid.[10][12]

Q5: How can I detect and quantify boroxine in my boronic acid sample?

Several analytical techniques can be used:

  • NMR Spectroscopy (¹H, ¹¹B, ¹³C): This is one of the most direct methods. The chemical shifts of protons and carbons near the boron atom are different for the boronic acid and the boroxine. Comparing the integration of these distinct signals allows for quantification.[11]

  • Mass Spectrometry (LC-MS): Mass spectrometry can identify the molecular weights of both the boronic acid and the boroxine. However, analysis can be complicated by the formation of solvent adducts or dimers in the ion source.[13][14] An optimized method is crucial for accurate identification.

  • UV-Vis Spectroscopy: Changes in the electronic structure upon boroxine formation can sometimes be monitored by UV-Vis spectroscopy, especially for arylboronic acids.[5]

Section 2: Troubleshooting Guide - Practical Solutions for Common Issues

This section provides a logical framework for diagnosing and solving problems related to boroxine formation.

Troubleshooting_Workflow Start Problem: Inconsistent Reaction Yields or Unexpected Byproducts Check_Reagent Is an older or improperly stored boronic acid being used? Start->Check_Reagent Analyze_Sample Analyze Reagent Sample (e.g., via ¹H NMR) Check_Reagent->Analyze_Sample Yes Other_Issues Investigate other reaction parameters (catalyst, solvent, temperature, etc.) Check_Reagent->Other_Issues No Boroxine_Detected Is significant boroxine content (>5-10%) detected? Analyze_Sample->Boroxine_Detected Use_Fresh Solution: Use a fresh, unopened bottle of boronic acid. Boroxine_Detected->Use_Fresh Yes Boroxine_Detected->Other_Issues No Revert_Boroxine Solution: Revert boroxine to boronic acid (See Protocol 3.2) Use_Fresh->Revert_Boroxine If fresh is unavailable Consider_Derivative Long-Term Solution: Switch to a stable derivative (MIDA ester, trifluoroborate) Revert_Boroxine->Consider_Derivative For recurring issues

Caption: Troubleshooting workflow for issues potentially caused by boroxine formation.

Issue 1: My Suzuki-Miyaura coupling reaction yield is low and inconsistent, especially with an older bottle of phenylboronic acid.
  • Potential Cause: The primary suspect is the partial conversion of your phenylboronic acid to triphenylboroxine. This alters the stoichiometry of your reaction, meaning you are adding less of the active reagent than calculated.

  • Diagnostic Steps:

    • Take a small sample of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. Compare the aromatic signals to a reference spectrum of pure phenylboronic acid. The presence of a second set of signals, often slightly downfield, indicates the presence of the boroxine.

    • Quantify the ratio of boronic acid to boroxine by integrating the respective signals.

  • Solutions:

    • Immediate: Discard the old reagent and use a new, unopened bottle of phenylboronic acid.

    • Salvage: If the material is valuable, you can revert the boroxine back to the boronic acid by following Protocol 3.2 .

    • Long-Term Prevention: Implement the storage conditions outlined in Protocol 3.1 . For particularly unstable boronic acids, consider switching to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate ester.[6]

Issue 2: My solid boronic acid, which was once a fine powder, has become hard and caked.
  • Potential Cause: This is likely due to improper storage in an environment with fluctuating humidity. The material may have absorbed atmospheric moisture (favoring the acid) and then slowly dehydrated (favoring the boroxine), causing the crystals to fuse or "cake."

  • Diagnostic Steps:

    • Visually inspect the container seal. A compromised seal is a common culprit.

    • Perform an analytical check (e.g., NMR) as described in Issue 1 to determine the current composition. The material is likely an acid/boroxine mixture.

  • Solutions:

    • If the material is caked, it can sometimes be broken up with a spatula. However, its composition is now uncertain.

    • It is highly recommended to use a fresh sample for any quantitative work.

    • Review your storage procedures. Ensure containers are tightly sealed and stored in a controlled, dry environment. Avoid storing borates directly on concrete floors.[15]

Section 3: Protocols and Best Practices
Protocol 3.1: Recommended Storage Conditions for Boronic Acids

Adherence to proper storage protocols is the most effective way to prevent boroxine formation and maintain reagent integrity.

ParameterRecommendationRationale & Causality
Temperature 2-8 °C (Refrigerated)Lower temperatures decrease the rate of dehydration and disfavor the entropically driven formation of boroxine.[7][9]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which can initiate hydration/dehydration cycles.[16]
Container Tightly sealed, opaque glass or HDPE bottlePrevents moisture and air ingress.[16][17] Opaque containers protect from light, which can degrade some sensitive compounds.
Location Dry, dedicated chemical storage areaStore in a well-ventilated area away from direct sunlight and heat sources.[16]
Chemical Segregation Store away from strong oxidizing agents and bases.Boronic acids are a subclass of inorganic/organic acids and should be segregated appropriately.[18][19]
Use of Desiccants AVOID in the primary containerPlacing a desiccant inside the bottle will actively remove residual water, driving the equilibrium towards the unwanted boroxine. A desiccant cabinet for secondary storage is acceptable.
Protocol 3.2: Step-by-Step Reversion of Boroxines to Boronic Acids

This protocol uses a controlled amount of water to hydrolyze the boroxine back to the boronic acid.

WARNING: This procedure will introduce water into your sample. The material must be thoroughly dried if it is to be used in a water-sensitive reaction.

  • Characterize: Determine the molar ratio of boroxine to boronic acid in your sample using ¹H NMR.

  • Calculate Water Stoichiometry: For each mole of boroxine present, you will need three moles of water for complete hydrolysis. It is recommended to add a slight excess (e.g., 3.5-4 equivalents) to ensure the equilibrium shifts fully.

  • Procedure: a. Dissolve the boronic acid/boroxine mixture in a suitable organic solvent (e.g., THF, acetone) in a round-bottom flask. b. Add the calculated amount of deionized water. c. Stir the solution at room temperature for 1-2 hours. The conversion is often rapid.[8]

  • Verification: Take an aliquot of the solution, remove the solvent in vacuo without excessive heating, and re-analyze by ¹H NMR to confirm complete conversion to the boronic acid.

  • Isolation: Remove the solvent and water under reduced pressure (rotoevaporation followed by high vacuum). Be cautious with heating, as this can drive the equilibrium back towards the boroxine.

Protocol 3.3: Quick Qualitative Assessment of Boroxine Content using ¹H NMR
  • Prepare a standard solution of your boronic acid in a deuterated solvent (e.g., 5 mg in 0.6 mL of DMSO-d₆).

  • Acquire a clean ¹H NMR spectrum and save it as a reference.

  • For any subsequent use of that reagent bottle, prepare a sample in the exact same manner.

  • Overlay the new spectrum with your reference spectrum. The appearance of new peaks, particularly in the region of aromatic or alpha-protons, is a strong qualitative indicator of boroxine formation.

References
  • ResearchGate. Boroxine formation reaction mechanism as calculated by DFT.[Link]

  • Lab Alley. How to Store Boric Acid.[Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[Link]

  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. [Link]

  • ResearchGate. Role of water in the formation of the boroxine structure and...[Link]

  • Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. PMC. [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage.[Link]

  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991. [Link]

  • Wikipedia. Boroxine.[Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Zhang, Z., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1207. [Link]

  • Amerigo Scientific. Boronic Acids and Derivatives.[Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution.[Link]

  • Kim, J., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6863-6873. [Link]

  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.[Link]

  • Semantic Scholar. Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry.[Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Butts, C. P., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Westcott, S. A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. PMC. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf. [Link]

  • Taylor, M. S., & Hall, D. G. (2018). Emergent Organoboron Acid Catalysts. PMC. [Link]

  • U.S. Borax. Borate handling and storage.[Link]

  • University of California, Santa Cruz. Corrosive Storage Guidelines.[Link]

  • University of Nebraska-Lincoln. Chemical Storage Guide.[Link]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[Link]

  • ResearchGate. Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.[Link]

  • ResearchGate. a) Synthesis of 1 by deprotection of 1‐pin and boroxine formation of 2...[Link]

  • ResearchGate. Synthetic strategies for the synthesis of boroxine-based vitrimers.[Link]

  • Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 185-190. [Link]

  • ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation.[Link]

Sources

Troubleshooting

Technical Support Center: Peptide Coupling &amp; Protecting Group Integrity

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with protecting group stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with protecting group stability during amide bond formation. Specifically, we will address a common yet troublesome side reaction: the premature hydrolysis of the isopropoxycarbonyl (iPr-O-C=O) protecting group during coupling steps.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve the immediate problem but also build a robust strategy for future syntheses.

Understanding the Problem: The Vulnerability of the Isopropoxycarbonyl Group

The isopropoxycarbonyl group, like other urethane-based protecting groups such as Boc and Fmoc, is designed to be stable under certain conditions and labile under others.[1][2] Its stability is a delicate balance that can be disrupted by the very reagents needed to form a peptide bond. Hydrolysis of this group during a coupling step leads to a free amine, which can then participate in unwanted side reactions, resulting in impurities, deletion sequences, or truncated peptides.

The primary culprit is often unintended or excessive basicity in the reaction mixture. While formal cleavage of related Boc groups requires strong acid[3], the localized basic environment created by tertiary amines (used for neutralization or activation) can be sufficient to initiate hydrolysis of the isopropoxycarbonyl group.

Plausible Mechanism: Base-Mediated Hydrolysis

The hydrolysis is thought to proceed via a base-mediated pathway. A tertiary amine base can deprotonate water or other protic species present in the solvent (e.g., DMF, NMP), generating a nucleophilic hydroxide that attacks the electrophilic carbonyl carbon of the protecting group. The resulting tetrahedral intermediate then collapses, releasing isopropanol and carbon dioxide, and leaving the unprotected amine.

Hydrolysis_Mechanism cluster_0 Base-Mediated Hydrolysis of Isopropoxycarbonyl Group R_NH_iPrOC R-NH-C(=O)O-iPr Intermediate Tetrahedral Intermediate R_NH_iPrOC->Intermediate Base B: BH_plus B-H⁺ Base->BH_plus Deprotonates H₂O OH_minus ⁻OH H2O H₂O OH_minus->R_NH_iPrOC Nucleophilic Attack R_NH2 R-NH₂ (Unprotected Amine) Intermediate->R_NH2 Collapse CO2 CO₂ Intermediate->CO2 iPrOH iPr-OH Intermediate->iPrOH

Caption: Plausible mechanism for base-mediated isopropoxycarbonyl hydrolysis.

Troubleshooting Guide & FAQs

This section addresses the most common questions and observations when dealing with unintended deprotection during coupling.

Q1: I'm seeing a significant deletion sequence in my final product. How can I confirm it's due to hydrolysis of my N-terminal protecting group?

Answer: A deletion sequence strongly suggests that the N-terminal amine of the growing peptide chain was prematurely deprotected before the intended coupling could occur. To confirm, you should:

  • Analyze the Crude Product: Use LC-MS to identify the mass of the major impurity. A mass corresponding to your target peptide minus the specific amino acid you were trying to couple is a clear indicator of a deletion.

  • Monitor the Coupling Reaction: Take a small aliquot of the resin after the coupling step, cleave the peptide, and analyze it by LC-MS. If you see a significant amount of starting material (the peptide chain before the current coupling), it confirms the coupling reaction failed.

  • Isolate and Characterize: If possible, isolate the impurity and perform MS/MS fragmentation to confirm its sequence, pinpointing where the deletion occurred.

Q2: My protocol uses a carbodiimide (DIC/EDC) and a tertiary amine base (DIPEA/NMM). Could this be the problem?

Answer: Yes, this combination is a frequent source of trouble. The issue lies in both the activator and the base.

  • Carbodiimide Activation: Carbodiimides like DIC or EDC react with your carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and, if not immediately intercepted by the amine, can rearrange into an unreactive N-acylurea, terminating the reaction.[5][6] More importantly, the conditions required to make this pathway efficient often involve bases that can attack your protecting group.

  • Tertiary Amine Basicity: Bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are necessary to neutralize protonated species, but they also increase the overall basicity of the reaction medium, which can directly promote hydrolysis of sensitive protecting groups.[6]

Q3: I've heard about using additives like HOBt. How do they help?

Answer: Additives are critical for successful carbodiimide-mediated couplings.[6] 1-Hydroxybenzotriazole (HOBt) was the classic choice, but modern, safer, and more effective alternatives are now standard.

The function of an additive is to rapidly convert the unstable O-acylisourea intermediate into a more stable, yet still highly reactive, active ester.[4][5] This active ester is less prone to side reactions like racemization and is stable enough to wait for the nucleophilic attack from the amine component without decomposing.[5]

By making the coupling more efficient and faster, additives reduce the required reaction time and can lower the amount of base needed, indirectly protecting your isopropoxycarbonyl group.

Q4: Are all additives the same? I have HOBt and something called OxymaPure®. Which should I use?

Answer: You should strongly prefer OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).

While HOBt is effective, it is known to have explosive properties, especially in its anhydrous form, restricting its availability and use.[6] OxymaPure® was developed as a non-explosive, highly efficient replacement.[7] Multiple studies have shown that OxymaPure® is superior to HOBt in suppressing racemization and improving coupling efficiency.[4][7] Given its superior safety profile and performance, OxymaPure® is the modern standard.[8]

Preventative Strategies & Optimized Protocols

Solving this problem requires a multi-faceted approach focusing on the choice of coupling reagent, additive, base, and reaction protocol.

Strategy 1: Optimize Your Carbodiimide Coupling Cocktail

If you must use a carbodiimide-based method, optimizing the components is essential.

ComponentStandard ChoiceOptimized & Recommended Rationale
Carbodiimide DIC, EDCDIC (for SPPS), EDC (for solution phase)These remain effective activators. DIC is preferred in SPPS as its urea byproduct is soluble.[5][6]
Additive HOBtOxymaPure® Non-explosive and more effective at suppressing side reactions and racemization.[4][7]
Base DIPEA, NMM2,4,6-Collidine or use base-free conditions if possible.Collidine is more sterically hindered and less nucleophilic than DIPEA, reducing its likelihood of causing side reactions.[6] For some couplings, if the incoming amine is not a salt, a base may not be required at all.[6]
Protocol All-in-one mixPre-activation Activating the carboxylic acid with the carbodiimide and additive before introducing the amine component is crucial. This minimizes side reactions.[9][10]
Strategy 2: Switch to a Modern Onium Salt Coupling Reagent

For difficult couplings or when protecting group lability is a persistent issue, moving away from carbodiimides to onium salt-based reagents is often the best solution. These reagents come with the activating agent (analogous to the HOBt/Oxyma moiety) built-in.

ReagentClassKey Features & Considerations
HBTU / TBTU Aminium SaltHistorically popular and effective. However, they are based on HOBt and thus carry potential safety concerns. Byproducts are generally soluble.[6]
HATU Aminium SaltBased on the more reactive HOAt. Highly efficient, especially for hindered couplings, but also carries safety warnings related to its HOAt component.[6]
COMU® Uronium SaltHighly Recommended. This is a third-generation reagent based on OxymaPure®. It offers coupling efficiency comparable or superior to HATU but is non-explosive, has better solubility in DMF, and a reduced allergenic potential.[6][7][11]
Decision Workflow for Coupling Strategy

Coupling_Decision_Tree start Start: Experiencing iPr-O-C=O Hydrolysis? check_reagents Are you using a carbodiimide (DIC/EDC)? start->check_reagents use_onium Switch to an Onium Salt Reagent like COMU® check_reagents->use_onium No check_additive Are you using an additive? check_reagents->check_additive Yes end_solution Problem Resolved use_onium->end_solution add_oxyma Add OxymaPure® (1.1 eq) check_additive->add_oxyma No check_base Which base are you using? (e.g., DIPEA) check_additive->check_base Yes add_oxyma->check_base switch_base Switch to a less nucleophilic base like 2,4,6-Collidine check_base->switch_base DIPEA/NMM check_protocol Are you pre-activating the acid? check_base->check_protocol Collidine or Base-Free switch_base->check_protocol preactivate Implement a 5-10 min pre-activation step check_protocol->preactivate No check_protocol->end_solution Yes preactivate->end_solution

Caption: Troubleshooting workflow for resolving protecting group hydrolysis.

Experimental Protocols

Protocol 1: Optimized Carbodiimide Coupling using DIC/OxymaPure® in SPPS

This protocol assumes a standard Solid-Phase Peptide Synthesis (SPPS) workflow on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • N-α-isopropoxycarbonyl-protected amino acid (0.5 mmol, 5 eq)

  • OxymaPure® (71 mg, 0.5 mmol, 5 eq)

  • Diisopropylcarbodiimide (DIC) (78 µL, 0.5 mmol, 5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry vial, dissolve the N-α-isopropoxycarbonyl-protected amino acid (5 eq) and OxymaPure® (5 eq) in DMF (~2 mL).

  • Pre-activation: To the solution from Step 1, add DIC (5 eq). Allow the mixture to pre-activate at room temperature for 5-10 minutes. The solution may change color or consistency slightly.

  • Coupling: Add the activated amino acid solution to the vessel containing the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), allow the reaction to proceed longer or consider a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), to remove excess reagents and byproducts.

  • Proceed to the next deprotection step in your synthesis.

References
  • OxymaPure® – Industry Standard Coupling Enhancer. (n.d.). Luxembourg Bio Technologies. Retrieved February 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved February 15, 2026, from [Link]

  • Subirós-Funosas, L., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Israel Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Novabiochem® Brochure. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved February 15, 2026, from [Link]

  • Reddit discussion on avoiding side reactions in peptide coupling. (2025, March 20). Retrieved February 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved February 15, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Fukuzaki, Y., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Retrieved February 15, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 15, 2026, from [Link]

  • 2.2 Carboxy Group. (n.d.). Thieme Chemistry. Retrieved February 15, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Removing palladium contaminants from 3-[(Isopropoxycarbonyl)amino]phenylboronic acid products

Technical Support Guide: Palladium Removal from 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid Section 1: Mechanistic Insight & Strategy Q: Why is palladium (Pd) so difficult to remove from this specific boronic acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Palladium Removal from 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid

Section 1: Mechanistic Insight & Strategy

Q: Why is palladium (Pd) so difficult to remove from this specific boronic acid derivative?

A: The difficulty arises from a "double-bind" scenario inherent to your molecule, 3-[(Isopropoxycarbonyl)amino]phenylboronic acid:

  • Nitrogen Coordination: The carbamate nitrogen (–NH–C=O) acts as a weak ligand. While less basic than an amine, the carbonyl oxygen and the nitrogen can form a chelate ring with Pd(II) species, stabilizing them in the organic phase.

  • Boron Affinity: Palladium has a high affinity for boron. In cross-coupling reactions, the transmetalation step involves a Pd-O-B linkage. Residual Pd often remains bound as a "ate" complex or physically trapped within the boronic acid crystal lattice (occlusion).

  • Solubility Paradox: Standard silica chromatography often fails because boronic acids "streak" (due to reversible interaction with silanols) and Pd "bleeds" slowly from the column, co-eluting with your product.

Q: What is the "Release and Catch" principle?

A: To remove Pd effectively, you cannot simply wash it away; you must chemically displace it.

  • Release: You must use a scavenger with a binding constant (

    
    ) for Pd that is orders of magnitude higher than that of your product's carbamate or boronic acid groups.
    
  • Catch: The scavenger must be easily separable (e.g., a solid filterable bead or a water-soluble chelate).

Section 2: Decision Matrix (Workflow)

Use this logic flow to select the correct purification method based on your current Pd levels and available equipment.

Pd_Removal_Strategy Start Start: Crude 3-[(Isopropoxycarbonyl)amino]phenylboronic acid Check_Pd Measure Initial Pd Content (ICP-MS) Start->Check_Pd High_Pd High Pd (>1000 ppm) Visible Grey/Black Check_Pd->High_Pd >1000 ppm Med_Pd Moderate Pd (100-1000 ppm) Check_Pd->Med_Pd 100-1000 ppm Low_Pd Low Pd (<100 ppm) Target: <10 ppm Check_Pd->Low_Pd <100 ppm Method_C Method C: Activated Carbon (Bulk Removal) High_Pd->Method_C Method_A Method A: Solid Scavenger (SiliaMetS Thiol/DMT) Med_Pd->Method_A High Purity/GMP Method_B Method B: L-Cysteine Extraction (Liquid-Liquid) Med_Pd->Method_B Cost Effective Low_Pd->Method_A Polishing Method_C->Med_Pd Filtrate Final_Check Final QC: ICP-MS & 1H NMR (Check for Protodeboronation) Method_A->Final_Check Method_B->Final_Check

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on initial contamination levels.

Section 3: Method A - Solid-Supported Scavengers (The Gold Standard)

This is the most reliable method for boronic acids as it avoids aqueous conditions that might promote protodeboronation (loss of the boron group).

Recommended Scavenger: SiliaMetS® Thiol (or equivalent Thiol-functionalized silica).

  • Why: The thiol (-SH) group binds Pd(II) and Pd(0) avidly but does not interact with the Lewis-acidic boron center, unlike amine-based scavengers which can complex the boronic acid.

Protocol:

  • Dissolution: Dissolve your crude product in THF or Ethyl Acetate (10 volumes). Avoid alcohols if esterification is a concern, though MeOH is acceptable for short durations.

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd mass, or 10-20% w/w relative to product if Pd mass is unknown).

  • Incubation: Stir gently at 40°C for 4 hours .

    • Note: Heating is crucial. It provides the kinetic energy to break the Pd-Carbamate/Pd-Boron interaction and transfer the Pd to the scavenger.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica scavenger.

  • Concentration: Evaporate the solvent to yield the purified product.

Performance Expectation:

ParameterValue
Initial Pd 500 - 1000 ppm
Final Pd < 10 ppm
Yield Loss < 5% (Product non-binding)
Time 4-6 Hours

Section 4: Method B - L-Cysteine Extraction (Cost-Effective)

Ideal for large-scale batches where solid scavengers are too expensive. This method utilizes the water solubility of the Pd-Cysteine complex.

Critical Constraint: You must control pH.

  • pH > 9: Boronic acid becomes a boronate anion (water soluble) -> Product Loss .

  • pH < 2: Protodeboronation risk increases.

  • Target: pH 6-7 . At this pH, your product (carbamate/boronic acid) is neutral and organic-soluble; L-Cysteine is zwitterionic but forms a water-soluble complex with Pd.

Protocol:

  • Preparation: Dissolve crude product in Ethyl Acetate or 2-MeTHF .

  • Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine (or N-Acetylcysteine).

  • Extraction: Add the aqueous L-Cysteine solution to the organic layer (ratio 1:1 v/v).

  • Agitation: Stir vigorously (do not just shake) at 50°C for 1 hour .

    • Why: The Pd must transfer across the phase interface. Heat accelerates the ligand exchange.

  • Separation: Cool to room temperature. Separate the layers. The Pd is now in the aqueous (yellow/orange) layer.

  • Wash: Wash the organic layer once with water, then brine, to remove residual cysteine.

Section 5: Troubleshooting & FAQs

Q: My product turned gray after concentration. What happened? A: You have Colloidal Palladium (Pd nanoparticles) .

  • Cause: Pd(II) reduced to Pd(0) and aggregated. Scavengers (Thiol) work well on Pd(II) but slower on Pd(0) clusters.

  • Fix: Re-dissolve in DCM. Add Activated Carbon (Darco KB-G) , stir for 2 hours, and filter through Celite. The carbon physically adsorbs the nanoparticles. Follow this with a Thiol scavenger step if ppm levels are still >10.

Q: I lost my boronic acid group (Protodeboronation). The NMR shows a proton where the boron was. A: This is likely due to Base + Heat .

  • Mechanism:[1][2][3][4][5][6] Boronic acids are susceptible to hydrolysis in the presence of base and metal catalysts.[2]

  • Fix: Ensure your L-Cysteine wash is not basic (keep pH < 8). If using solid scavengers, ensure the silica backbone is neutral (avoid amine-functionalized silica). Lower the temperature of the scavenging step to 25°C and extend the time to 12 hours.

Q: Can I use EDTA? A: No. EDTA is poor at binding Pd(0) and soft Pd(II) species compared to sulfur-based ligands (Thiol/Cysteine). It is also difficult to remove from the aqueous phase if it precipitates.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

  • International Conference on Harmonisation (ICH). (2014). Guideline Q3D on Elemental Impurities. Link

  • Roschangar, F., et al. (2012). Overcoming the "Hidden" Obstacles in the Scale-Up of a Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development, 17(7), 997–1005. (Discusses protodeboronation risks). Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-[(Isopropoxycarbonyl)amino]phenylboronic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of 3-[(isopropoxycarbonyl)amino]phenylboronic acid, a versatile reagent whose utility can be challenged by steric hindrance. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Section 1: Understanding the Challenge: Steric Hindrance

What is 3-[(isopropoxycarbonyl)amino]phenylboronic acid and why is it used?

3-[(Isopropoxycarbonyl)amino]phenylboronic acid is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its structure incorporates a phenylboronic acid moiety, essential for the transmetalation step in the catalytic cycle, and an isopropoxycarbonylamino group. This protecting group modulates the electronic properties of the phenyl ring and can be a precursor to an aniline functionality, a common feature in many pharmaceutical compounds.

Why does this reagent present steric challenges?

The term "steric hindrance" refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction.[2] In the case of 3-[(isopropoxycarbonyl)amino]phenylboronic acid, the bulky isopropoxycarbonylamino group, particularly the isopropyl substituent, can physically block the approach of the palladium catalyst and the coupling partner to the boronic acid functional group. This is especially problematic when the coupling partner also possesses bulky substituents, particularly in the positions ortho (adjacent) to the reacting site.[3] This hindrance can slow down or even prevent key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields or reaction failure.[4]

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This section addresses specific issues you may encounter when using 3-[(isopropoxycarbonyl)amino]phenylboronic acid in cross-coupling reactions.

Issue 1: Low to No Conversion of Starting Materials in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between 3-[(isopropoxycarbonyl)amino]phenylboronic acid and a sterically hindered aryl halide, but I am observing very low conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in sterically demanding Suzuki-Miyaura reactions is a common challenge.[5] The primary culprit is often an inefficient catalytic system that cannot overcome the steric barriers of the substrates. Here is a systematic approach to diagnose and resolve the issue:

Workflow for Troubleshooting Low Conversion

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:
  • Evaluate and Optimize the Catalyst System:

    • Ligand Choice is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered couplings.[6] You need ligands that are both bulky and electron-rich to promote the crucial oxidative addition and reductive elimination steps.[3]

      • Buchwald-type biaryl phosphine ligands: Ligands such as SPhos and XPhos are specifically designed for challenging couplings and have demonstrated high efficacy.[7]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and can be very effective in promoting reactions of sterically demanding substrates.[8]

    • Palladium Precursor Selection: The choice of palladium source matters.[9]

      • Pd(OAc)₂ or Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively, but require in-situ formation of the active catalyst with the ligand.[10]

      • Pre-formed Catalysts (Palladacycles): Buchwald G3 or G4 precatalysts are often more reliable as they generate the active Pd(0) species cleanly and efficiently.[9][10]

  • Adjust Reaction Conditions:

    • Base Selection: The choice of base can significantly impact the reaction rate.[11] For sterically hindered couplings, stronger bases are often required to facilitate the transmetalation step.

      • Consider switching from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5]

    • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[12]

      • Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[13][14] For particularly stubborn reactions, consider less common solvents like toluene, which can be run at higher temperatures.[15]

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[16] Reactions can be heated up to 80-120 °C, depending on the solvent's boiling point.[5]

  • Assess Boronic Acid Stability:

    • Boronic acids can be unstable and undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides called boroxines.[10][13] This instability is a frequent cause of low yields.

    • Consider using a more stable derivative:

      • Pinacol esters (BPin): These are generally more stable than the corresponding boronic acids.[10]

      • MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the boronic acid slowly under the reaction conditions, which is beneficial for challenging couplings.[17]

Recommended Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:
ParameterRecommendationRationale
Palladium Precursor Buchwald G3 Precatalyst (2 mol%)Air-stable and efficiently generates the active Pd(0) catalyst.[9]
Ligand SPhos (4 mol%)A bulky, electron-rich ligand designed for hindered couplings.[7]
Base K₃PO₄ (3 equivalents)A strong base that facilitates transmetalation without side reactions.[18]
Solvent Dioxane/H₂O (5:1 mixture)A common solvent system that balances polarity and temperature range.[17]
Temperature 100 °CProvides sufficient energy to overcome the steric barrier.[17]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation and homocoupling side reactions.[9]
Issue 2: Formation of Homocoupling Byproducts

Question: My desired cross-coupling product is forming, but I am also getting a significant amount of the homocoupled product of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[9][13] This occurs when Pd(II) species, formed by oxidation of the active Pd(0) catalyst, catalyze the coupling of two boronic acid molecules.

Strategies to Minimize Homocoupling:
  • Rigorous Exclusion of Oxygen:

    • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for at least 30 minutes or by using several freeze-pump-thaw cycles.[9]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Use of an Efficient Pre-catalyst:

    • As mentioned previously, pre-catalysts like the Buchwald G3 or G4 palladacycles are designed for the rapid and clean generation of the active Pd(0) species, which can minimize the concentration of Pd(II) that leads to homocoupling.[9][10]

  • Control of Reaction Stoichiometry:

    • Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.

Section 3: FAQs for Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, often used to couple boronic acids with amines or alcohols.[19] Steric hindrance can also be a significant factor in these reactions.

Question 1: Can 3-[(isopropoxycarbonyl)amino]phenylboronic acid be used in Chan-Lam couplings?

Answer: Yes, this boronic acid can be used in Chan-Lam couplings to form N-aryl or O-aryl bonds. However, the steric bulk of the isopropoxycarbonylamino group can still present challenges, particularly with hindered amine or alcohol coupling partners.[20]

Question 2: My Chan-Lam N-arylation with a sterically hindered amine is not working. What should I try?

Answer: For sterically hindered Chan-Lam couplings, several parameters can be optimized:

  • Copper Source and Ligand:

    • While Cu(OAc)₂ is a common catalyst, other copper sources like CuSO₄ may be effective.[21][22]

    • The addition of a ligand can significantly improve the reaction. 1,10-Phenanthroline is an inexpensive and effective ligand for some Chan-Lam reactions.[21]

  • Solvent and Base:

    • A variety of solvents can be used, including ethanol, which is an environmentally friendly option.[21]

    • The choice of base is crucial. Organic bases like pyridine or 2,6-lutidine are often employed.[19][22]

  • Atmosphere:

    • Unlike palladium-catalyzed reactions, Chan-Lam couplings are often performed open to the air, as oxygen can act as an oxidant to regenerate the active copper catalyst.[22]

Illustrative Chan-Lam Catalytic Cycle

ChanLamCycle CuII Cu(II) Catalyst Intermediate1 Cu(II)-Ar Complex CuII->Intermediate1 Transmetalation ArBOH2 Ar-B(OH)₂ ArBOH2->Intermediate1 NuH R-NH₂ or R-OH Intermediate2 Cu(III) Intermediate NuH->Intermediate2 Intermediate1->Intermediate2 Coordination of NuH Product Ar-Nu + Cu(I) Intermediate2->Product Reductive Elimination Product->CuII Oxidation (e.g., by O₂)

Caption: Simplified Chan-Lam catalytic cycle.

Section 4: Concluding Remarks

Overcoming the steric challenges associated with 3-[(isopropoxycarbonyl)amino]phenylboronic acid requires a thoughtful and systematic approach to reaction optimization. By understanding the underlying principles of catalyst selection, reaction kinetics, and reagent stability, researchers can successfully employ this valuable building block in the synthesis of complex molecules. This guide provides a starting point for troubleshooting, but remember that each specific reaction may require fine-tuning of the conditions to achieve optimal results.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature.
  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • The Suzuki Reaction - Chem 115 Myers.
  • (3-((Isopropoxycarbonyl)amino)phenyl)boronic acid - MySkinRecipes.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • (PDF) Recent advances in Chan-Lam Coupling Reaction - ResearchGate.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions.
  • Chan-Lam Coupling - Organic Chemistry Portal.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
  • Chan–Lam coupling - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - Organic Chemistry Portal.
  • 3-(Isopropoxycarbonyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride).
  • HOT article: Role of steric hindrance in enantioselective catalysis - RSC Blogs.
  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
  • 1638329-69-7 Cas No. | 3-[(Isopropoxycarbonyl)amino]phenylboronic acid | Apollo.
  • (3-((Isopropoxycarbonyl)amino)phenyl)boronic acid | 1638329-69-7 - Sigma-Aldrich.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Publishing.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC.
  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs | The Journal of Physical Chemistry C - ACS Publications.
  • (3-(Isopropoxycarbonyl)phenyl)boronic acid - ChemScene.
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem.
  • Synthesis and applications of aminoboronic acids.
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing.
  • 3-(Isopropoxycarbonyl)phenylboronic Acid | 342002-80-6 | TCI EUROPE N.V..
  • (3-((Isopropoxycarbonyl)amino)phenyl)boronic acid | 1638329-69-7 - Sigma-Aldrich.
  • 3-[(Isopropoxycarbonyl)amino]phenylboronic acid - Sobekbio Biosciences.

Sources

Reference Data & Comparative Studies

Validation

Mastering Purity Assessment of Phenylboronic Acids: A Comparative HPLC Method Development Guide

Executive Summary Phenylboronic acids (PBAs) are critical intermediates in Suzuki-Miyaura cross-coupling reactions, yet their purity assessment via HPLC is notoriously difficult. Standard generic methods often yield "sha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylboronic acids (PBAs) are critical intermediates in Suzuki-Miyaura cross-coupling reactions, yet their purity assessment via HPLC is notoriously difficult. Standard generic methods often yield "shark-tooth" peaks (severe tailing), variable retention times, and ghost peaks due to on-column dehydration.

This guide challenges the "one-size-fits-all" C18 approach. Through comparative analysis, we demonstrate that acidic mobile phases combined with high-coverage or polar-embedded stationary phases are non-negotiable for accurate quantitation. We provide a validated protocol that reduces tailing factors from >2.0 to <1.2, ensuring the distinction between synthetic impurities (e.g., de-boronated arenes) and equilibrium artifacts (boroxines).

The Scientific Challenge: Why PBAs Fail on Standard Methods

To develop a robust method, one must understand the analyte's behavior at the molecular level. PBAs present a "Triple Threat" to chromatographic stability:

  • Lewis Acidity & Silanol Interaction: The empty p-orbital on the boron atom acts as a Lewis acid, coordinating aggressively with residual silanols (Si-OH) on the silica support. This is the primary cause of peak tailing.[1][2]

  • Boroxine Equilibrium: In the absence of water (or in high organic diluents), PBAs dehydrate to form cyclic trimers called boroxines. In dynamic equilibrium, this can manifest as broad plateaus or split peaks.

  • pKa Proximity: Most PBAs have pKa values between 8 and 10. At neutral pH, partial ionization leads to band broadening.

Visualization: The Boronic Acid Instability Matrix

PBA_Instability PBA Phenylboronic Acid (RB(OH)2) Boroxine Boroxine (Anhydride) ((RBO)3) PBA->Boroxine - H2O (Dehydration) Complex Silanol-Boronate Complex (Tailing) PBA->Complex Lewis Acid/Base Interaction Silanol Silica Surface (Si-OH) Silanol->Complex Binding Site

Figure 1: Mechanistic pathways leading to chromatographic artifacts. The equilibrium between the free acid and boroxine must be controlled, and silanol interactions must be suppressed.

Comparative Analysis: Method Performance

We evaluated three distinct methodological approaches for the purity assessment of 4-Methoxyphenylboronic acid.

  • Method A (The Control): Standard C18, Neutral pH (Water/ACN).

  • Method B (The Common Fix): Standard C18, Acidic pH (0.1% Formic Acid).

  • Method C (The Optimized Solution): Polar-Embedded C18, Acidic pH (0.1% TFA).

Experimental Data Summary
ParameterMethod A (Neutral C18)Method B (Acidic C18)Method C (Polar-Embedded + TFA)
Stationary Phase Standard C18 (5µm)Standard C18 (5µm)Polar-Embedded C18 (3.5µm)
Mobile Phase A Water0.1% Formic Acid in Water0.1% TFA in Water
USP Tailing Factor (

)
2.4 (Fail) 1.6 (Marginal)1.08 (Excellent)
Theoretical Plates (

)
~2,500~6,000>12,000
Retention (

)
1.2 (Elutes too fast)2.53.1
Artifacts Split peak (Boroxine)Single peakSingle, Sharp Peak
Analysis of Results
  • Method A Failure: Without acid, the silanols are ionized (negative charge), and the PBA interacts strongly. The "split peak" observed is often a kinetic separation of the boroxine and acid forms before on-column hydrolysis completes.

  • Method B Improvement: Formic acid suppresses silanol ionization (Si-O⁻

    
     Si-OH). However, Formic acid is a weak acid. It often fails to fully mask the Lewis acidity of the boron atom.
    
  • Method C Superiority:

    • TFA (Trifluoroacetic Acid): A stronger acid (pKa ~0.2) than formic, providing superior ion suppression and sharpening the peak.

    • Polar-Embedded Phase: These columns (e.g., Waters SymmetryShield, Agilent Bonus-RP) have a hydrophilic group near the silica surface. This creates a "water shield" that prevents the boronic acid from reaching the silanols, virtually eliminating tailing.

Recommended Protocol (Method C)

This protocol is designed to be self-validating. If the system is not equilibrated or the column is active, the "System Suitability" check will fail.

Reagents & Materials[1][3][4][5]
  • Analyte: Phenylboronic Acid derivative.[3][4][5][6]

  • Column: Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-Aq). Alternative: High-coverage End-capped C18.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

Instrument Parameters[4][7][8][9]
  • Flow Rate: 1.0 mL/min.[7][8]

  • Temperature: 30°C (Control is vital; higher temps shift the boroxine equilibrium).

  • Detection: UV @ 254 nm (or

    
     of specific aryl group).
    
  • Injection Volume: 5 µL.

Mobile Phase Composition[4]
  • Solvent A: 0.1% (v/v) TFA in Water.

  • Solvent B: Acetonitrile.[7][4][5][6][9]

Gradient Table:

Time (min) % A % B Description
0.0 95 5 Equilibration
10.0 5 95 Elution of impurities
12.0 5 95 Wash
12.1 95 5 Re-equilibration

| 17.0 | 95 | 5 | Critical: Extended equilibration for TFA |

Sample Preparation (The "Hidden" Variable)
  • Do NOT use pure alcohol (MeOH/EtOH): Boronic acids rapidly form esters (boronates) in alcohols, creating false impurity peaks.

  • Diluent: 50:50 Water:Acetonitrile.

    • Why? The presence of water ensures the equilibrium shifts entirely to the free boronic acid form (

      
      ), collapsing the boroxine/acid split into a single peak.
      

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific PBA derivatives.

Method_Dev_Flow Start Start Method Dev Screen1 Screen 1: Acidic MP (0.1% Formic) + Standard C18 Start->Screen1 CheckTailing Check Tailing Factor (Tf) Screen1->CheckTailing Good Tf < 1.2 Proceed to Validation CheckTailing->Good Pass Bad Tf > 1.5 Significant Tailing CheckTailing->Bad Fail SwitchMod Switch Modifier: Use 0.1% TFA Bad->SwitchMod CheckTailing2 Check Tf SwitchMod->CheckTailing2 CheckTailing2->Good Pass Bad2 Tf still > 1.5 CheckTailing2->Bad2 Fail SwitchCol Switch Column: Polar-Embedded or HSS T3 Bad2->SwitchCol CheckSplit Check for Split Peaks SwitchCol->CheckSplit CheckSplit->Good Single Peak FixDiluent Modify Diluent: Increase Water Content (>40%) CheckSplit->FixDiluent Double Peak FixDiluent->Good

Figure 2: Step-by-step logic for optimizing PBA separations. Note that changing the column chemistry is often more effective than simply increasing acid concentration.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Link

  • Hall, D. G. (2011).[3] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Link

  • Sielc Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Link

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC?Link

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling &amp; Logistics for 3-[(Isopropoxycarbonyl)amino]phenylboronic acid

Topic: Personal protective equipment for handling 3-[(Isopropoxycarbonyl)amino]phenylboronic acid Content Type: Technical Advisory Note / Operational Safety Guide Executive Summary & Chemical Context 3-[(Isopropoxycarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-[(Isopropoxycarbonyl)amino]phenylboronic acid Content Type: Technical Advisory Note / Operational Safety Guide

Executive Summary & Chemical Context

3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a specialized organoboron intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Structurally, it combines a boronic acid moiety (susceptible to dehydration and oxidative deboronation) with a carbamate-protected amine.

Operational Reality: While often classified under generic "Irritant" categories, this compound presents specific handling challenges due to its physical state (fine powder) and chemical reactivity. The primary risks are inhalation of bioactive dusts and ocular damage from acidic hydrolysis on moist mucous membranes.

Core Directive: Treat this substance as a chemical of Unknown Toxicity . In the absence of extensive toxicological data for this specific derivative, you must apply the "Universal Precautions" standard used for novel pharmaceutical intermediates.

Risk Assessment & Causality

Why we choose specific controls for this chemistry.

Hazard VectorMechanism of ActionOperational Implication
Inhalation (Dust) Boronic acids can act as mild proteasome inhibitors or serine protease binders. Inhalation delivers high local concentrations to lung tissue.Zero-tolerance for open-bench handling. All solid manipulation must occur inside a certified fume hood or powder enclosure.
Ocular Contact Upon contact with eye moisture, boronic acids can slightly lower pH and act as mechanical abrasives.Safety glasses are insufficient for powder handling; chemical splash goggles are required during weighing.
Chemical Stability Hygroscopic nature leads to the formation of boroxines (anhydrides) over time; sensitive to strong oxidizers.Segregation is critical. Do not store near peroxides or strong acids to prevent exothermic decomposition.

PPE Matrix: The Defense System

This protocol is self-validating: if the PPE fails (e.g., tear), the secondary engineering control (fume hood) protects the user.

A. Hand Protection (Barrier Integrity)

Recommendation: Double-gloving is mandatory during the weighing of the dry powder.

  • Inner Layer: Nitrile (4 mil / 0.10 mm) – Provides tactile sensitivity.

  • Outer Layer: Nitrile (Extended Cuff, 5-8 mil) – Protects the wrist gap and allows for immediate shedding if contaminated.

  • Why? Crystalline boronic acids can be abrasive. Single thin gloves may develop micro-tears during spatula manipulation.

B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • PPE Backup:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Standard safety glasses do not seal against airborne dust eddies created during transfer.

    • Lungs: If hood work is impossible (e.g., instrument maintenance), use a P100/N95 particulate respirator .

C. Body Protection[3][5][8][9][10][11]
  • Standard: High-neck laboratory coat (cotton/polyester blend).

  • Enhanced: If handling >10g, wear a disposable Tyvek® apron to prevent dust accumulation on personal clothing, which can track chemicals out of the lab.

Operational Workflow: Safe Weighing & Transfer

The highest risk of exposure occurs not during the reaction, but during the transfer of dry solid .

Protocol:
  • Static Control: Boronic acid derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "powder fly-out."

  • Taring: Tare the receiving vessel (flask) before adding the solid. Do not try to scoop solid back out of a flask if you overshoot the weight.

  • Solvation: Add the reaction solvent (e.g., Dioxane, DMF) to the solid immediately after weighing to suppress dust generation.

Workflow Visualization

The following diagram outlines the critical decision points during the handling process.

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check: Velocity > 80 fpm? CheckPPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Process: Use Anti-Static Gun HoodCheck->Weighing Yes Spill Did Spillage Occur? Weighing->Spill CleanSpill Wet Wipe Method (Do not sweep dry) Spill->CleanSpill Yes Solvation Solvation: Add Solvent Immediately Spill->Solvation No Disposal Waste Disposal: Segregate from Oxidizers CleanSpill->Disposal Solvation->Disposal

Figure 1: Decision logic for safe handling of static-prone boronic acid powders.

Disposal & Decontamination Strategy

Disposal Classification: Treat as Hazardous Chemical Waste (Solid/Organic) .

  • Do NOT dispose of via sink/drain. Boron compounds can be difficult for municipal water treatment to remove and are phytotoxic to plants downstream.

  • Segregation: Ensure the waste container does not contain strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid). The oxidation of the carbon-boron bond is exothermic.

Decontamination of Surfaces:

  • Do not dry sweep. This aerosolizes the chemical.

  • Wet Method: Cover the spill with a paper towel soaked in a mild detergent solution or water.

  • Wipe: Wipe inward from the periphery to the center.

  • Final Wash: Rinse the area with water; boronic acids are generally water-soluble (or soluble in dilute base).

References & Authority

The following sources establish the baseline safety protocols for phenylboronic acid derivatives and laboratory PPE standards.

  • Princeton University EHS. (n.d.). Glove Selection and Permeation Guide. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid and Derivatives. Retrieved from [Link]

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